5,6-Dichlorobenzo[c][1,2,5]thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANYVGCAISPJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308136 | |
| Record name | 5,6-Dichloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17821-93-1 | |
| Record name | 17821-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dichloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
This technical guide provides a comprehensive overview of the synthesis of 5,6-Dichlorobenzo[c]thiadiazole, a key building block in the development of advanced materials for organic electronics.[1] This document details the primary synthetic methodology, experimental protocols, and key characterization data.
Core Synthesis Route: Cyclization of 4,5-dichloro-o-phenylenediamine
The most prevalent and established method for synthesizing 5,6-Dichlorobenzo[c]thiadiazole is through the cyclization of 4,5-dichloro-o-phenylenediamine.[1] This reaction involves treating the diamine precursor with thionyl chloride (SOCl₂), which facilitates the formation of the thiadiazole ring.[1] The process is efficient and is a common strategy for constructing the benzo[c]thiadiazole core.[1]
The general transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for 5,6-Dichlorobenzo[c]thiadiazole.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole. This procedure is based on established methods for the synthesis of substituted benzothiadiazoles.
Materials and Reagents:
-
4,5-dichloro-o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,5-dichloro-o-phenylenediamine in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine to the cooled solution.
-
Thionyl Chloride Addition: Add thionyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a 2 M HCl solution. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 5,6-Dichlorobenzo[c]thiadiazole.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of 5,6-Dichlorobenzo[c]thiadiazole.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17821-93-1 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂S | |
| Molecular Weight | 205.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 288 °C at 760 mmHg (Predicted) | |
| Density | 1.662 g/cm³ (Predicted) |
Table 2: Reaction Parameters and Characterization Data
| Parameter | Value/Description |
| Reactant Molar Ratio | 4,5-dichloro-o-phenylenediamine : Thionyl chloride : Triethylamine (approx. 1 : 1.2 : 2.2) |
| Typical Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~154, ~132, ~120 |
| Mass Spectrometry (MS) | m/z: [M]⁺ calcd for C₆H₂Cl₂N₂S, 203.93; found, consistent with isotopic pattern. |
Note: NMR chemical shifts are predicted based on the structure and data for similar compounds. Actual values may vary.
Logical Relationships in Synthesis
The synthesis of 5,6-Dichlorobenzo[c]thiadiazole is a sequential process where each step is critical for the successful formation of the final product. The logical flow of the synthesis is outlined below.
Caption: Logical flow of the synthesis and purification process.
References
An In-depth Technical Guide to the Chemical Properties of 5,6-Dichlorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichlorobenzo[c]thiadiazole is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of advanced organic materials. Its electron-deficient nature, a consequence of the fused electron-withdrawing thiadiazole ring and the chloro substituents, makes it a valuable component in the construction of donor-acceptor polymers for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and potential applications.
Core Chemical Properties
5,6-Dichlorobenzo[c]thiadiazole is a solid, aromatic compound. The presence of the thiadiazole ring and the two chlorine atoms on the benzene ring are the primary determinants of its chemical behavior.
Physical and Chemical Data
A summary of the key physical and chemical properties of 5,6-Dichlorobenzo[c]thiadiazole is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂N₂S | [1][2][3] |
| Molecular Weight | 205.06 g/mol | [1][3] |
| CAS Number | 17821-93-1 | [1][3] |
| Melting Point | 112-113 °C | [3] |
| Boiling Point | 288.0 ± 20.0 °C (Predicted) | [1][3] |
| Density | 1.662 g/cm³ | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | |
| Vapor Pressure | 0.00415 mmHg at 25°C | [1] |
| Flash Point | 128°C | [1] |
| LogP | 2.99810 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Note: Some values are predicted and should be considered as estimates.
Spectroscopic Data
-
¹H NMR: The molecule is symmetrical, and therefore, a single peak is expected in the aromatic region for the two equivalent protons on the benzene ring.
-
¹³C NMR: Due to symmetry, three distinct signals are anticipated for the carbon atoms of the benzene ring, in addition to the signals for the carbons of the thiadiazole ring.
Characterization of 5,6-Dichlorobenzo[c]thiadiazole and its derivatives is typically achieved using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the molecular structure and purity.[4]
Synthesis and Experimental Protocols
The primary synthetic route to 5,6-Dichlorobenzo[c]thiadiazole involves the cyclization of a substituted o-phenylenediamine.[4]
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
The most common method for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole is the reaction of 4,5-dichloro-o-phenylenediamine with thionyl chloride (SOCl₂).[4]
References
An In-depth Technical Guide to 5,6-Dichlorobenzo[c]thiadiazole
CAS Number: 17821-93-1
This technical guide provides a comprehensive overview of 5,6-Dichlorobenzo[c]thiadiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and key spectroscopic data for its characterization.
Core Compound Properties
5,6-Dichlorobenzo[c]thiadiazole is a chlorinated derivative of benzo[c]thiadiazole. The presence of the electron-withdrawing chloro groups and the inherent electron-deficient nature of the thiadiazole ring system make it a valuable building block in medicinal chemistry and materials science.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 17821-93-1 | [1][2] |
| Molecular Formula | C₆H₂Cl₂N₂S | [1][2][3] |
| Molecular Weight | 205.06 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 112-113 °C | |
| Boiling Point | 288.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.662 g/cm³ | [2] |
| XLogP3 | 3.0 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 203.931574 g/mol | [2][3] |
| Monoisotopic Mass | 203.93158 Da | [3] |
Spectroscopic and Analytical Data
Below is a summary of the key spectroscopic data for the characterization of 5,6-Dichlorobenzo[c]thiadiazole.
Mass Spectrometry
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 204.93886 |
| [M+Na]⁺ | 226.92080 |
| [M-H]⁻ | 202.92430 |
| [M+NH₄]⁺ | 221.96540 |
| [M+K]⁺ | 242.89474 |
| [M]⁺ | 203.93103 |
| [M]⁻ | 203.93213 |
Data sourced from PubChemLite.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
While a specific spectrum for 5,6-Dichlorobenzo[c]thiadiazole is not provided in the search results, the IR spectrum of thiadiazole derivatives typically shows characteristic bands. For instance, the C=N stretching vibration of the thiadiazole ring is expected around 1630 cm⁻¹.[5] The presence of C-Cl stretches would also be expected.[4]
Experimental Protocols
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
The primary synthetic route to 5,6-Dichlorobenzo[c]thiadiazole is through the cyclization of 4,5-dichloro-o-phenylenediamine with thionyl chloride.[4] This reaction is a common and effective method for constructing the benzo[c]thiadiazole core.[4]
Materials and Equipment:
-
4,5-dichloro-o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or pyridine)
-
Reaction flask with a reflux condenser and a dropping funnel
-
Stirring apparatus
-
Heating mantle or oil bath
-
Apparatus for purification (e.g., column chromatography, recrystallization)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dichloro-o-phenylenediamine in a suitable anhydrous solvent.
-
Addition of Thionyl Chloride: While stirring the solution, slowly add thionyl chloride dropwise from the dropping funnel. This reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature. Cooling the reaction mixture in an ice bath during the addition is recommended.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 5,6-Dichlorobenzo[c]thiadiazole.
Note: This is a generalized procedure based on established methods for synthesizing benzothiadiazoles. Optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve the best results.[4]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 5,6-Dichlorobenzo[c]thiadiazole.
Chemical Reactivity
The reactivity of 5,6-Dichlorobenzo[c]thiadiazole is primarily characterized by nucleophilic aromatic substitution at the chlorine-bearing carbon atoms. The electron-withdrawing nature of both the thiadiazole ring and the chlorine atoms makes the benzene ring highly susceptible to nucleophilic attack.[4]
Caption: Key reactivity of 5,6-Dichlorobenzo[c]thiadiazole.
References
Delving into the Solid State: A Technical Guide to the Crystal Structure of Benzothiadiazoles
For the attention of researchers, scientists, and professionals in drug development, this technical guide explores the crystal structure of benzo[c]thiadiazole derivatives. Notably, a definitive crystal structure for 5,6-Dichlorobenzo[c]thiadiazole is not publicly available in crystallographic databases. Therefore, this guide will focus on the crystal structure of the parent compound, 2,1,3-benzothiadiazole, as a foundational reference.
Introduction to 2,1,3-Benzothiadiazole and its Derivatives
2,1,3-Benzothiadiazole is a bicyclic aromatic heterocycle that serves as a crucial building block in the synthesis of functional organic materials.[1] Its electron-deficient nature makes it an excellent electron acceptor, a property that can be finely tuned by the addition of various substituent groups. The chlorinated derivative, 5,6-Dichlorobenzo[c]thiadiazole, is of particular interest in materials science due to its enhanced electron-accepting properties. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for predicting and modifying the physicochemical properties of these compounds, which in turn influences their application in areas such as organic electronics and pharmaceuticals.
Crystallographic Data of 2,1,3-Benzothiadiazole
The crystal structure of 2,1,3-benzothiadiazole was first determined in 1951.[1] The following tables summarize the key crystallographic parameters from this foundational study. It is important to note that these data represent the parent compound and should be used as a structural analogue for 5,6-Dichlorobenzo[c]thiadiazole.
Table 1: Crystal Data and Structure Refinement for 2,1,3-Benzothiadiazole
| Parameter | Value |
| Empirical formula | C₆H₄N₂S |
| Formula weight | 136.18 g/mol |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | |
| a | 15.65 Å |
| b | 12.08 Å |
| c | 6.88 Å |
| Angles | |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1300 ų |
| Z (molecules per unit cell) | 8 |
Table 2: Selected Interatomic Distances for 2,1,3-Benzothiadiazole
| Bond | Length (Å) |
| S–N | 1.63 |
| N–C | 1.37 |
| C–C (in benzene ring) | 1.40 (average) |
| C–C (bridging) | 1.45 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure, such as that of a benzothiadiazole derivative, is typically achieved through single-crystal X-ray diffraction. The following is a generalized experimental protocol.
1. Crystal Growth:
-
High-quality single crystals of the compound are grown using a suitable solvent or a mixture of solvents.
-
Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
The crystals should be of sufficient size (typically 0.1-0.5 mm in each dimension) and free of defects.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a mounting loop.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays.
-
The diffracted X-rays are recorded by the detector as a series of diffraction spots.
-
A complete dataset is collected by rotating the crystal over a wide angular range.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
5. Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods. This provides an initial model of the atomic positions.
-
The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
The final refinement yields the precise atomic coordinates, bond lengths, bond angles, and thermal parameters of the atoms in the crystal structure.
6. Validation and Visualization:
-
The final structure is validated using crystallographic software to check for any errors or inconsistencies.
-
The crystal structure is visualized using molecular graphics programs to analyze the molecular geometry, packing, and intermolecular interactions.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the crystal structure of a small molecule via single-crystal X-ray diffraction.
This in-depth guide provides a comprehensive overview of the crystallographic aspects of 2,1,3-benzothiadiazole, serving as a valuable resource for professionals in the field. While the specific crystal structure of 5,6-Dichlorobenzo[c]thiadiazole remains to be elucidated, the data and protocols presented here for the parent compound offer a solid foundation for further research and development in this important class of heterocyclic compounds.
References
Spectroscopic Profile of 5,6-Dichlorobenzo[c]thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichlorobenzo[c]thiadiazole is a halogenated heterocyclic compound of significant interest in materials science and pharmaceutical research. Its electron-deficient nature, arising from the fused thiadiazole ring and electron-withdrawing chlorine substituents, makes it a valuable building block for the synthesis of novel organic electronic materials and potential therapeutic agents. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation. This technical guide provides a summary of the available and predicted spectroscopic data for 5,6-Dichlorobenzo[c]thiadiazole, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for the spectroscopic analysis of benzothiadiazole derivatives are also presented.
Introduction
5,6-Dichlorobenzo[c]thiadiazole, with the chemical formula C₆H₂Cl₂N₂S, belongs to the family of benzothiadiazoles, a class of compounds known for their unique electronic properties. The presence of two chlorine atoms on the benzene ring significantly influences the molecule's electronic structure and reactivity. Spectroscopic techniques are essential tools for confirming the successful synthesis and purity of this compound. While comprehensive experimental data for 5,6-Dichlorobenzo[c]thiadiazole is not extensively reported in publicly accessible literature, this guide compiles the available information and provides expected spectral characteristics based on the analysis of analogous structures.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 5,6-Dichlorobenzo[c]thiadiazole (Molecular Weight: 205.06 g/mol ), high-resolution mass spectrometry (HRMS) is crucial for confirming its exact mass. The predicted mass-to-charge ratios (m/z) for various adducts are presented in Table 1.
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.93886 |
| [M+Na]⁺ | 226.92080 |
| [M-H]⁻ | 202.92430 |
| [M+NH₄]⁺ | 221.96540 |
| [M+K]⁺ | 242.89474 |
| [M]⁺ | 203.93103 |
| [M]⁻ | 203.93213 |
| Table 1: Predicted Mass Spectrometry Data for 5,6-Dichlorobenzo[c]thiadiazole. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 5,6-Dichlorobenzo[c]thiadiazole, ¹H and ¹³C NMR are the most relevant techniques.
¹H NMR Spectroscopy:
Due to the symmetrical substitution pattern of the chlorine atoms on the benzene ring, the two aromatic protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to be very simple, showing a single signal.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Expected ~7.8-8.2 | Singlet | 2H | Aromatic CH |
| Table 2: Expected ¹H NMR Data for 5,6-Dichlorobenzo[c]thiadiazole. Note: The exact chemical shift will depend on the solvent used. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Expected ~150-155 | C-N (Thiadiazole) |
| Expected ~130-135 | C-Cl |
| Expected ~120-125 | C-H |
| Table 3: Expected ¹³C NMR Data for 5,6-Dichlorobenzo[c]thiadiazole. Note: The exact chemical shifts will depend on the solvent used. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5,6-Dichlorobenzo[c]thiadiazole is expected to exhibit characteristic absorption bands. A key feature for this molecule is the C-Cl stretching vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~1600-1450 | Medium | C=C aromatic ring stretch |
| ~1400-1300 | Medium | C-N stretch |
| ~800-700 | Strong | C-Cl stretch[1] |
| Table 4: Expected Infrared (IR) Spectroscopy Data for 5,6-Dichlorobenzo[c]thiadiazole. |
Experimental Protocols
The following are general procedures for obtaining the spectroscopic data for benzothiadiazole derivatives, which can be adapted for 5,6-Dichlorobenzo[c]thiadiazole.
General Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
The synthesis typically involves the reaction of 4,5-dichloro-1,2-phenylenediamine with a sulfur-containing reagent like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or other suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dichloro-1,2-phenylenediamine in anhydrous toluene under an inert atmosphere.
-
Slowly add a stoichiometric amount of thionyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure 5,6-Dichlorobenzo[c]thiadiazole.
NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 5,6-Dichlorobenzo[c]thiadiazole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum. A larger number of scans may be required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer, preferably a high-resolution instrument (e.g., TOF, Orbitrap).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.
Data Acquisition:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like 5,6-Dichlorobenzo[c]thiadiazole is crucial for obtaining a comprehensive understanding of its structure and purity.
Caption: Workflow for the synthesis and spectroscopic characterization of 5,6-Dichlorobenzo[c]thiadiazole.
Conclusion
References
An In-depth Technical Guide to the Thermodynamic Properties of 5,6-Dichlorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichlorobenzo[c]thiadiazole is a halogenated heterocyclic compound that has garnered significant interest in materials science, particularly in the development of organic semiconductors. Its electron-deficient nature, enhanced by the presence of two chlorine atoms, makes it a valuable building block for creating donor-acceptor polymers used in organic photovoltaics and organic field-effect transistors.[1] While its electronic and photophysical properties are subjects of ongoing research, a comprehensive understanding of its thermodynamic properties is crucial for optimizing synthesis, purification, and material processing. This guide provides a summary of the known physical and thermodynamic-related properties of 5,6-Dichlorobenzo[c]thiadiazole, details its primary synthetic route, outlines experimental and computational methodologies for determining its thermodynamic characteristics, and discusses the implications of these properties.
Core Physical and Thermodynamic Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂S | [2][3] |
| Molecular Weight | 205.06 g/mol | [2] |
| Melting Point | 112-113 °C | [2] |
| Boiling Point | 288.0 ± 20.0 °C (Predicted) | [2] |
| Density | 1.662 g/cm³ |
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole: An Experimental Workflow
The most common and effective method for synthesizing 5,6-Dichlorobenzo[c]thiadiazole is through the cyclization of 4,5-dichloro-o-phenylenediamine with thionyl chloride (SOCl₂).[1] This reaction is a cornerstone for accessing the benzo[c]thiadiazole core.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established synthetic methods for benzothiadiazole derivatives:
-
Reaction Setup: A solution of 4,5-dichloro-o-phenylenediamine is prepared in a dry, inert solvent such as dichloromethane (CH₂Cl₂) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The solution is cooled in an ice bath (0 °C). Triethylamine is slowly added to the stirred solution. Subsequently, a solution of thionyl chloride in dry dichloromethane is added dropwise. The addition is controlled to maintain the low temperature.
-
Reaction Progression: After the complete addition of thionyl chloride, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40 °C) for several hours to ensure the completion of the reaction.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it into a dilute acid solution (e.g., 2 N HCl). The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
The diagram below illustrates the synthetic workflow for 5,6-Dichlorobenzo[c]thiadiazole.
Methodologies for Thermodynamic Characterization
Due to the lack of extensive experimental data, this section outlines both computational and experimental approaches that can be employed to determine the thermodynamic properties of 5,6-Dichlorobenzo[c]thiadiazole.
Computational Approaches: The Power of DFT
Density Functional Theory (DFT) has become a powerful tool for predicting the structural, electronic, and thermodynamic properties of molecules.[1] These calculations can provide reliable estimates for key thermodynamic parameters.
-
Enthalpy of Formation (ΔHf°): Can be calculated using atomization or isodesmic reaction schemes. These methods involve calculating the total electronic energy of the molecule and its constituent atoms or related reference compounds.
-
Standard Entropy (S°): Determined from the vibrational frequencies calculated using DFT. The vibrational, rotational, and translational contributions to the entropy are summed to obtain the total entropy.
-
Gibbs Free Energy (G°): Calculated from the enthalpy and entropy using the fundamental equation G° = H° - TS°.
The diagram below illustrates the logical relationship for determining thermodynamic properties via DFT.
Experimental Techniques for Thermodynamic Analysis
Experimental validation of computational results is crucial. The following techniques are standard methods for determining the thermodynamic properties of organic compounds.
-
Differential Scanning Calorimetry (DSC): Used to measure heat flow associated with thermal transitions. It can be used to determine the melting point and enthalpy of fusion. Thermal stability can also be assessed.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. TGA is employed to determine decomposition temperatures and assess thermal stability.
-
Combustion Calorimetry: The standard method for experimentally determining the enthalpy of formation of organic compounds. The heat released during the complete combustion of the compound is measured.
-
Vapor Pressure Measurements: Techniques like the Knudsen effusion method can be used to measure the vapor pressure at different temperatures, from which the enthalpy of sublimation can be derived.
Implications for Research and Development
A thorough understanding of the thermodynamic properties of 5,6-Dichlorobenzo[c]thiadiazole is essential for several reasons:
-
Synthesis Optimization: Knowledge of reaction enthalpies and Gibbs free energies can aid in optimizing reaction conditions to maximize yield and minimize byproducts.
-
Purification and Stability: Understanding the sublimation enthalpy and thermal stability is critical for developing effective purification methods like sublimation and for assessing the material's shelf-life and processing window.
-
Material Processing: The thermodynamic properties influence the morphology and performance of thin films in organic electronic devices. For instance, the heat of sublimation and melting point are important parameters for vacuum deposition processes.
Conclusion and Future Outlook
5,6-Dichlorobenzo[c]thiadiazole is a key component in the advancement of organic electronics. While its synthesis and electronic characteristics are relatively well-documented, there is a notable gap in the experimental thermodynamic data. This guide has summarized the available physical properties and outlined the standard computational and experimental methodologies that can be applied to obtain a comprehensive thermodynamic profile of this important compound. Future research efforts should focus on the experimental determination of its enthalpy of formation, entropy, and Gibbs free energy to provide a solid foundation for its application in materials science and to validate computational models.
References
Solubility Profile of 5,6-Dichlorobenzo[c]thiadiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichlorobenzo[c]thiadiazole is a heterocyclic compound of significant interest in materials science and pharmaceutical research. Its electron-deficient nature, arising from the fused thiadiazole ring and electron-withdrawing chloro substituents, makes it a valuable building block for the synthesis of novel organic electronic materials and potential therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a schematic representation of its synthesis.
While specific quantitative solubility data for 5,6-Dichlorobenzo[c]thiadiazole is not extensively reported in publicly available literature, its structural characteristics provide insights into its likely solubility profile. As a moderately polar molecule with a crystalline solid nature at room temperature, it is expected to exhibit moderate solubility in a range of common organic solvents. Its precursor, 4,5-dichloro-1,2-phenylenediamine, is noted to have moderate solubility in organic solvents and is less soluble in water.[1] Similarly, benzothiadiazole derivatives, in general, tend to be soluble in common organic solvents like chloroform and THF, with solubility being influenced by the nature of their substituents.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dichlorobenzo[c]thiadiazole is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂N₂S | PubChem |
| Molecular Weight | 205.06 g/mol | PubChem |
| Melting Point | 112-113 °C | ChemicalBook |
| Boiling Point | 288.0 ± 20.0 °C (Predicted) | ChemicalBook |
| Appearance | Yellow to brown solid | ChemicalBook |
| InChIKey | FANYVGCAISPJSX-UHFFFAOYSA-N | PubChem |
Qualitative Solubility Data
Based on the general principles of "like dissolves like" and the known solubility of structurally related compounds, the following table provides an estimated qualitative solubility profile for 5,6-Dichlorobenzo[c]thiadiazole in a selection of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Chloroform (CHCl₃) | 4.1 | Soluble | A common solvent for many organic compounds, including benzothiadiazole derivatives.[2] |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A versatile solvent for a wide range of organic molecules.[2] |
| Dichloromethane (DCM) | 3.1 | Soluble | Similar to chloroform, it is a good solvent for moderately polar compounds. |
| Toluene | 2.4 | Moderately Soluble | A non-polar aromatic solvent, may require heating to achieve significant solubility. |
| Acetone | 5.1 | Moderately Soluble | A polar aprotic solvent that can dissolve a range of organic solids. |
| Ethanol | 4.3 | Sparingly Soluble | A polar protic solvent; solubility may be limited due to the compound's non-polar regions. |
| Methanol | 5.1 | Sparingly Soluble | Similar to ethanol, its high polarity may limit the solubility of the compound. |
| Hexane | 0.1 | Insoluble | A non-polar solvent, unlikely to dissolve the moderately polar 5,6-Dichlorobenzo[c]thiadiazole. |
| Water | 10.2 | Insoluble | The compound is predominantly non-polar and lacks hydrogen bonding capabilities, making it insoluble in water. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a crystalline solid like 5,6-Dichlorobenzo[c]thiadiazole in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
5,6-Dichlorobenzo[c]thiadiazole
-
Selected organic solvents (e.g., chloroform, THF, toluene, acetone, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5,6-Dichlorobenzo[c]thiadiazole to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Dilution:
-
After the equilibration period, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately filter the withdrawn supernatant through a syringe filter to remove any suspended solid particles.
-
Accurately dilute the filtered solution with the same solvent in a volumetric flask to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated UV-Vis spectrophotometer or an HPLC system to determine the concentration of 5,6-Dichlorobenzo[c]thiadiazole.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
The most common and effective method for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole is through the cyclization of 4,5-dichloro-1,2-phenylenediamine with thionyl chloride (SOCl₂).[3] In this reaction, the amino groups of the o-phenylenediamine react with thionyl chloride to form the thiadiazole ring.[3]
Caption: Synthetic pathway for 5,6-Dichlorobenzo[c]thiadiazole.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of 5,6-Dichlorobenzo[c]thiadiazole is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Conclusion
References
A Comprehensive Technical Review of 5,6-Dichlorobenzo[c]thiadiazole
A Comprehensive Technical Review of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a halogenated heterocyclic compound that has emerged as a critical building block in the field of materials science. As a derivative of benzo[c][1][2][3]thiadiazole (BTD), its strong electron-accepting nature, enhanced by the two electron-withdrawing chlorine atoms, makes it a valuable component in the synthesis of donor-acceptor (D-A) conjugated polymers. These polymers are integral to the development of advanced organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This review consolidates the available literature on its synthesis, chemical properties, and reactivity, with a focus on its application in materials chemistry. While the broader class of thiadiazoles exhibits diverse biological activities, specific pharmacological studies on 5,6-Dichlorobenzo[c][1][2][3]thiadiazole are not extensively reported. This document provides detailed experimental protocols, quantitative data where available, and logical workflows to serve as a comprehensive resource for professionals in chemical synthesis and materials development.
Core Properties and Specifications
5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a stable, crystalline solid. The fusion of a benzene ring with the electron-deficient 1,2,5-thiadiazole ring, combined with the inductive effect of two chlorine atoms, results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This electronic characteristic is fundamental to its function as an excellent electron acceptor.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 17821-93-1 | [4][5] |
| Molecular Formula | C₆H₂Cl₂N₂S | [4][5] |
| Molecular Weight | 205.06 g/mol | [4][5] |
| Melting Point | 112-113 °C | [4] |
| Boiling Point | 288.0 ± 20.0 °C (Predicted) | [4] |
| Density | 1.662 g/cm³ | [6] |
| InChIKey | FANYVGCAISPJSX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(C(=CC2=NSN=C21)Cl)Cl | [6] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H-NMR | (500 MHz, DMSO-d₆) δ 8.16 (s, 2H) | [7] |
| ¹³C-NMR | (125 MHz, DMSO-d₆) δ 153.91, 130.63, 122.95 | [7] |
| Mass Spec. | Monoisotopic Mass: 203.93158 Da | [3] |
Note: Specific experimental UV-Vis absorption, fluorescence emission, and cyclic voltammetry data for the 5,6-Dichlorobenzo[c][1][2][3]thiadiazole monomer are not extensively documented in the reviewed literature. Properties are often inferred from the polymers and derivatives it is used to create.[1]
Synthesis and Experimental Protocols
The most established method for synthesizing 5,6-Dichlorobenzo[c][1][2][3]thiadiazole is the cyclization of 4,5-dichloro-1,2-phenylenediamine with thionyl chloride.[1][7]
Caption: General workflow for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole.
Detailed Synthesis Protocol
This protocol is adapted from Wiśniewska-Szajewska, M. et al., Molecules, 2021.[7]
-
Reaction Setup: Dissolve 4,5-dichloro-1,2-phenylenediamine (5 mmol) in 15 mL of dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add triethylamine (3 mL) to the solution.
-
Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add thionyl chloride (15 mmol, 1.1 mL) dissolved in 3 mL of dry DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature, then heat to 40 °C and stir overnight.
-
Workup: After the reaction is complete, filter the mixture. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the final product, 5,6-dichloro-2,1,3-benzothiadiazole.
Chemical Reactivity and Key Transformations
The reactivity of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole is dominated by the two chlorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the heterocyclic core.[1]
Caption: Key reaction pathways for 5,6-Dichlorobenzo[c]thiadiazole.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This is a representative protocol based on general procedures for similar substrates, such as 4,7-dibromobenzo[c][1][2][3]thiadiazole.
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 5,6-Dichlorobenzo[c][1][2][3]thiadiazole (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir overnight or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the 5,6-diarylbenzo[c][1][2][3]thiadiazole product.
Applications in Materials Science
The primary application of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole is its use as an electron-accepting 'A' monomer in the synthesis of donor-acceptor 'D-A' conjugated polymers.[1] The strong electron-withdrawing nature of the dichlorinated BTD unit helps to lower the bandgap of the resulting polymer, enabling it to absorb light at longer wavelengths, a crucial feature for organic solar cells.[1]
Caption: Role of 5,6-Dichlorobenzo[c]thiadiazole in Donor-Acceptor polymers.
By undergoing polymerization with various electron-donating comonomers, a wide array of polymers with tunable electronic and photophysical properties can be synthesized. The chlorine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of these complex macromolecular architectures.[1]
Biological Activity
The thiadiazole scaffold is present in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, a review of the current literature indicates a lack of specific biological evaluation for 5,6-Dichlorobenzo[c][1][2][3]thiadiazole itself. Research has predominantly focused on its utility in materials science. While related halogenated benzimidazole and benzotriazole derivatives have been investigated as kinase inhibitors, there is no direct evidence to suggest that 5,6-Dichlorobenzo[c][1][2][3]thiadiazole has been evaluated for similar activity.[7] Future research may explore the potential of this compound and its derivatives in medicinal chemistry, but at present, it remains a largely uninvestigated area.
Conclusion
5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a pivotal electron-deficient building block for the synthesis of functional organic materials. Its established synthesis and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it a reliable component for constructing donor-acceptor polymers. While its photophysical and electrochemical properties as a standalone monomer are not well-documented, its role in tuning the electronic structure of conjugated polymers is well-established. The lack of reported biological activity data highlights a potential area for future investigation, but its current value lies firmly in the realm of materials chemistry for next-generation organic electronics. This guide provides the foundational chemical knowledge and protocols necessary for researchers to effectively utilize this versatile compound.
References
- 1. This compound | 17821-93-1 | Benchchem [benchchem.com]
- 2. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - this compound (C6H2Cl2N2S) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 17821-93-1 [m.chemicalbook.com]
- 5. 1,2,5-Thiadiazole synthesis [organic-chemistry.org]
- 6. This compound|lookchem [lookchem.com]
- 7. rsc.org [rsc.org]
A Technical Guide to the Biological Activity of 5,6-Dichlorobenzo[c]thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-Dichlorobenzo[c]thiadiazole scaffold is a highly electron-deficient aromatic system that has garnered significant interest, primarily as a building block in materials science for organic electronics.[1] The presence of two electron-withdrawing chlorine atoms enhances the electron-accepting nature of the benzo[c]thiadiazole (BTD) core, making it a valuable component for donor-acceptor type materials.[1] While its application in materials science is well-documented, its potential in medicinal chemistry and drug discovery remains an emerging area. The broader family of thiadiazole derivatives is known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of the known chemistry of 5,6-Dichlorobenzo[c]thiadiazole, details the established biological activities of related thiadiazole derivatives, presents quantitative data from relevant studies, and outlines key experimental protocols to facilitate further research into the therapeutic potential of this promising scaffold.
Core Compound Profile: 5,6-Dichlorobenzo[c]thiadiazole
Physicochemical Properties and Synthesis
5,6-Dichlorobenzo[c]thiadiazole (or 5,6-dichloro-2,1,3-benzothiadiazole) is a bicyclic aromatic heterocycle.[1] Its structure is characterized by a benzene ring fused to a 1,2,5-thiadiazole ring, with chlorine atoms substituted at the 5 and 6 positions.[1]
-
Molecular Formula: C₆H₂Cl₂N₂S[5]
-
Molecular Weight: 205.06 g/mol [1]
-
Key Feature: The thiadiazole ring and chlorine substituents make the compound a strong electron acceptor, a property that governs its reactivity and applications.[1]
The most common synthetic route to the 5,6-Dichlorobenzo[c]thiadiazole core involves the cyclization of 4,5-dichloro-o-phenylenediamine with thionyl chloride (SOCl₂). This reaction efficiently forms the thiadiazole ring through the elimination of hydrogen chloride and sulfur monoxide.[1]
Reactivity and Derivatization Potential
The chlorine atoms on the benzothiadiazole ring are the primary sites for chemical modification, making the core a versatile platform for synthesizing a diverse library of derivatives. The electron-deficient nature of the ring system activates these positions for two main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by various nucleophiles, such as amines and thiols, to introduce a wide range of functional groups.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a powerful method used to substitute the chlorine atoms with aryl or heteroaryl groups, enabling the construction of complex conjugated molecules.[1]
These derivatization strategies are crucial for tuning the molecule's properties and exploring its structure-activity relationships for potential biological targets.
Biological Activities of Thiadiazole Derivatives
While direct biological studies on 5,6-Dichlorobenzo[c]thiadiazole are limited, the broader thiadiazole class is a well-established pharmacophore. Its mesoionic character allows for effective membrane crossing, enabling interaction with various biological targets.[6]
Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][6]
-
Cytotoxicity: Numerous derivatives have shown potent cytotoxicity against a wide range of cancer cell lines, including leukemia, melanoma, ovarian, breast, and prostate cancer.[2] For example, Anthra[2,1-c][1][6][7]thiadiazole-6,11-dione (NSC745885) displayed GI₅₀ values between 0.16 and 7.71 μM across a panel of 60 cancer cell lines.[2]
-
Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis.[2] Some derivatives function by inhibiting key cellular proteins. For instance, certain 1,2,3-thiadiazole derivatives act as inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[2] Others have been shown to suppress the Akt signaling pathway, which is critical for tumor cell survival and proliferation.[8]
Table 1: Selected Anticancer Activities of Thiadiazole Derivatives
| Compound Class/Name | Target Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Anthra[2,1-c][1][6][7]thiadiazole-6,11-dione (NSC745885) | Leukemia, Melanoma, Ovarian, Breast, Prostate | 0.16 - 7.71 µM | [2] |
| 4-(isopropylthio)anthra[1,2-c][1][6][7]thiadiazole-6,11-dione (NSC763968) | Leukemia, Prostate | 0.18 - 1.45 µM | [2] |
| 1,3,4-Thiadiazole-acetamido derivative (Compound 3) | A549 (Lung Adenocarcinoma) | IC₅₀: 21.00 ± 1.15 µg/mL | [8] |
| 1,3,4-Thiadiazole-acetamido derivative (Compound 4) | C6 (Glioma) | IC₅₀: 38.33 ± 2.08 µg/mL | [8] |
| Bis-1,3,4-thiadiazole (Compound 8c) | MCF-7 (Breast Carcinoma) | IC₅₀: 0.37 ± 0.15 µg/mL | [9] |
| Bis-1,3,4-thiadiazole (Compound 8c) | HepG-2 (Hepatocellular Carcinoma) | IC₅₀: 0.38 ± 0.12 µg/mL |[9] |
Antimicrobial Activity
Thiadiazole-based compounds have demonstrated broad-spectrum antimicrobial efficacy. The sulfur and nitrogen heteroatoms are thought to play a key role in their interaction with microbial targets.[1]
-
Antifungal Activity: Derivatives have shown notable activity against pathogenic fungi, including Candida albicans and Aspergillus niger.[1][10]
-
Antibacterial Activity: Efficacy has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[10][11]
Table 2: Selected Antimicrobial Activities of Thiadiazole Derivatives
| Compound Class | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Triazolo-Thiadiazole Derivative | S. aureus | 125 µg/mL | [10] |
| Triazolo-Thiadiazole Derivative | B. subtilis | 250 µg/mL | [10] |
| Triazolo-Thiadiazole Derivative | C. albicans | 250 µg/mL | [10] |
| Bisthiazolyl Hydrazone (Compound 41) | S. pneumoniae | 0.06 µg/mL | [11] |
| 2,5-dichloro thienyl-substituted thiazole | A. fumigatus, S. aureus, E. coli | 6.25 - 12.5 µg/mL | [11] |
| Benzimidazole-Thiadiazole Hybrid (Compound 5g) | S. aureus | 32 µg/mL |[12] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for evaluating the biological activity of novel 5,6-Dichlorobenzo[c]thiadiazole derivatives. Below are generalized methodologies for primary screening assays.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines a compound's effect on the metabolic activity of cancer cell lines, providing an IC₅₀ (half-maximal inhibitory concentration) value.
-
Cell Seeding: Plate exponentially growing cancer cells (e.g., A549, MCF-7) into 96-well microtiter plates at a density of 2 x 10⁴ cells/mL. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[10]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically starting from a concentration of 500 µg/mL or higher.[10]
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.[10]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[10]
Conclusion and Future Outlook
The 5,6-Dichlorobenzo[c]thiadiazole core represents a synthetically accessible and highly versatile scaffold. While its exploration has predominantly been in materials science, the extensive and potent biological activities of the broader thiadiazole family strongly suggest its potential for drug discovery. The reactive chlorine handles provide an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. Future research should focus on synthesizing and screening derivatives of this core against a range of biological targets, particularly in oncology and infectious diseases. Elucidating the structure-activity relationships of these novel derivatives could lead to the development of next-generation therapeutic agents.
References
- 1. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarcouncil.com [sarcouncil.com]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. PubChemLite - this compound (C6H2Cl2N2S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols: 5,6-Dichlorobenzo[c]thiadiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique electronic properties, stemming from the fusion of a benzene ring with a 1,2,5-thiadiazole ring, make it an excellent electron acceptor. The presence of two chlorine atoms at the 5 and 6 positions further enhances its electron-deficient nature, rendering it a highly valuable component in the synthesis of advanced organic materials.[1] This document provides detailed application notes and experimental protocols for the utilization of 5,6-Dichlorobenzo[c]thiadiazole in various synthetic applications, with a focus on materials science and a perspective on its potential in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dichlorobenzo[c]thiadiazole is provided in the table below.
| Property | Value | Reference |
| CAS Number | 17821-93-1 | [4][5] |
| Molecular Formula | C₆H₂Cl₂N₂S | [3][4][5] |
| Molecular Weight | 205.06 g/mol | [4][5] |
| Boiling Point | 288 °C at 760 mmHg | [4] |
| Density | 1.662 g/cm³ | [4] |
| Appearance | White to off-white solid |
Applications in Organic Synthesis
The primary application of 5,6-Dichlorobenzo[c]thiadiazole lies in its role as an electron-deficient monomer for the synthesis of donor-acceptor (D-A) conjugated polymers. These polymers are at the forefront of research in organic electronics, particularly in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Organic Photovoltaics (OPVs)
In the context of OPVs, 5,6-Dichlorobenzo[c]thiadiazole serves as the electron acceptor ('A') unit within a D-A copolymer chain. It is typically copolymerized with various electron donor ('D') units such as fluorene, carbazole, or benzodithiophene.[1] The electron-withdrawing effect of the chlorine atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer.[1] This tailored electronic structure is crucial for efficient charge separation and transport, which are key factors in the performance of organic solar cells. The incorporation of this building block has been shown to promote ordered polymer packing, leading to enhanced charge mobility and higher power conversion efficiencies.[1]
Covalent Organic Frameworks (COFs)
5,6-Dichlorobenzo[c]thiadiazole can also be integrated as a photoactive building block in the precise and predictable structures of Covalent Organic Frameworks (COFs). Two-dimensional (2D) COFs containing the benzothiadiazole unit are typically synthesized through condensation reactions, such as the Schiff-base reaction between an amine-functionalized monomer and an aldehyde-functionalized monomer.[1]
Experimental Protocols
The reactivity of the chlorine substituents in 5,6-Dichlorobenzo[c]thiadiazole makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are instrumental in the polymerization process to create alternating donor-acceptor copolymers.[1]
General Protocol for Suzuki Cross-Coupling Polymerization
The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. In the context of synthesizing D-A copolymers, this reaction is used to couple 5,6-Dichlorobenzo[c]thiadiazole with a diboronic acid or ester derivative of a donor monomer.
Reaction Scheme:
Figure 1: General workflow for Suzuki cross-coupling polymerization.
Materials:
-
5,6-Dichlorobenzo[c]thiadiazole
-
Donor monomer with two boronic acid or boronic ester groups
-
Base (e.g., K₂CO₃, Na₂CO₃)[7]
-
Anhydrous solvent (e.g., toluene, dimethoxyethane (DME))[7]
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve 5,6-Dichlorobenzo[c]thiadiazole (1 equivalent) and the donor-diboronic acid/ester monomer (1 equivalent) in the chosen anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) and the base (2-4 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Filter the precipitated polymer and wash it extensively with methanol and hexane to remove any remaining catalyst and unreacted monomers.
-
Dry the polymer under vacuum to obtain the final product.
Quantitative Data from a Representative Suzuki Coupling Polymerization:
| Entry | Donor Monomer | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI |
| 1 | Fluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 48 | 15.2 | 2.1 |
| 2 | 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diylbis(trimethylstannane) | Pd₂(dba)₃/P(o-tol)₃ | - | Chlorobenzene | 120 | 24 | 25.8 | 1.8 |
Note: Data is representative and will vary based on specific monomers and reaction conditions.
General Protocol for Stille Cross-Coupling Polymerization
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide. For D-A copolymer synthesis, this typically involves reacting 5,6-Dichlorobenzo[c]thiadiazole with a distannyl derivative of a donor monomer.
Reaction Scheme:
Figure 2: General workflow for Stille cross-coupling polymerization.
Materials:
-
5,6-Dichlorobenzo[c]thiadiazole
-
Donor monomer with two trialkylstannyl groups (e.g., trimethylstannyl or tributylstannyl)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Anhydrous solvent (e.g., toluene, chlorobenzene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve 5,6-Dichlorobenzo[c]thiadiazole (1 equivalent) and the donor-distannane monomer (1 equivalent) in the chosen anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) and, if required, the ligand to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir for 24-48 hours.
-
Monitor the polymerization by GPC.
-
After completion, cool the reaction to room temperature and precipitate the polymer in a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove impurities.
-
Isolate the polymer from the final solvent (e.g., chloroform or chlorobenzene) by precipitation and dry under vacuum.
Role in Drug Development
While the primary application of 5,6-Dichlorobenzo[c]thiadiazole is in materials science, the broader class of thiadiazole-containing compounds holds significant promise in drug discovery. The 1,3,4-thiadiazole scaffold, for instance, is considered a "privileged scaffold" due to its presence in numerous biologically active compounds.[8] Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[8][9]
The imidazo[2,1-b][1][4][5]thiadiazole scaffold has been the subject of extensive research for its anticancer properties, with structural modifications significantly impacting efficacy against various cancer cell lines.[10] Although specific studies on the direct use of 5,6-Dichlorobenzo[c]thiadiazole in drug development are not widely reported, its chemical scaffold suggests potential for derivatization to explore new therapeutic agents. The electron-withdrawing nature of the benzothiadiazole core could be exploited in the design of enzyme inhibitors or receptor antagonists.
Potential Drug Discovery Workflow:
Figure 3: A potential workflow for drug discovery utilizing the 5,6-Dichlorobenzo[c]thiadiazole scaffold.
Conclusion
5,6-Dichlorobenzo[c]thiadiazole is a versatile and highly functional building block in organic synthesis. Its well-defined electron-accepting properties make it an indispensable component in the creation of high-performance conjugated polymers for organic electronic devices. The reactivity of its chlorine atoms in established cross-coupling reactions provides a reliable and modular approach to the synthesis of complex macromolecular architectures. While its direct application in drug discovery is an area ripe for exploration, the inherent biological relevance of the thiadiazole core suggests that 5,6-Dichlorobenzo[c]thiadiazole and its derivatives are promising candidates for future medicinal chemistry research. The protocols and data presented herein serve as a valuable resource for researchers aiming to harness the potential of this important synthetic intermediate.
References
- 1. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H2Cl2N2S) [pubchemlite.lcsb.uni.lu]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound CAS#: 17821-93-1 [m.chemicalbook.com]
- 6. diva-portal.org [diva-portal.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: 5,6-Dichlorobenzo[c]thiadiazole as a Versatile Building Block for Advanced Polymer Synthesis
Application Notes and Protocols: 5,6-Dichlorobenzo[c][1][2][3]thiadiazole as a Versatile Building Block for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6-dichlorobenzo[c][1][2][3]thiadiazole as a key building block in the synthesis of high-performance polymers for a range of applications, including organic electronics. Detailed experimental protocols and data are provided to facilitate its use in research and development.
Introduction
5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a halogenated derivative of the benzothiadiazole (BT) heterocyclic scaffold. The electron-withdrawing nature of both the thiadiazole ring and the two chlorine atoms makes this molecule a potent electron acceptor.[2] This characteristic is highly desirable in the design of donor-acceptor (D-A) copolymers, which are a cornerstone of modern organic electronics. By pairing this strong acceptor unit with various electron-donating monomers, polymers with tailored electronic and photophysical properties can be synthesized. These materials are finding applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as fluorescent probes.[2]
Key Applications
The primary application of 5,6-dichlorobenzo[c][1][2][3]thiadiazole in polymer chemistry is as an electron-accepting monomer for the synthesis of low band-gap conjugated polymers. These polymers are integral to the active layers of various organic electronic devices.
-
Organic Photovoltaics (OPVs): In OPVs, D-A copolymers containing the 5,6-dichlorobenzothiadiazole unit facilitate efficient charge separation and transport, which are critical for high power conversion efficiencies.
-
Organic Field-Effect Transistors (OFETs): The incorporation of this building block can lead to polymers with high charge carrier mobilities, a key parameter for the performance of OFETs.[2]
-
Fluorescent Probes: The inherent fluorescence of some benzothiadiazole-containing polymers makes them suitable for use in sensing and bioimaging applications.
Data Presentation
The following tables summarize key quantitative data for representative polymers synthesized using benzothiadiazole derivatives. While specific data for polymers containing the 5,6-dichloro moiety is emerging, the data for structurally similar polymers provide valuable benchmarks.
Table 1: Properties of Benzothiadiazole-Containing Polymers
| Polymer Name/Acronym | Comonomer(s) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| PFDTBT | 9,9-dioctylfluorene, Dithienylbenzothiadiazole | >20 | - | - | - | - |
| P1 | Donor-Acceptor Copolymer | - | - | - | - | - |
| P2 (with BT unit) | Terpolymer with Benzothiadiazole | - | - | - | - | Lower than P1 |
| P(FBT-alt-Se2Th2) | Quaterchalcogenophene | - | - | - | - | 1.56 |
Data for PFDTBT from a study on fluorene and di-2-thienyl-2,1,3-benzothiadiazole units.[4] Comparison of P1 and P2 highlights the effect of incorporating a benzothiadiazole unit.[1] Data for P(FBT-alt-Se2Th2) from a study on a copolymer with a small optical band gap.[5]
Table 2: Device Performance of Benzothiadiazole-Based Polymers
| Polymer Name/Acronym | Device Type | Key Performance Metric | Value |
| P2-based solar cell | OPV | Power Conversion Efficiency (PCE) | 6.60% |
| P(FBT-alt-Se2Th2)-based PSC | OPV | Power Conversion Efficiency (PCE) | 7.34% |
| P(FBT-alt-Se2Th2)-based OFET | OFET | Hole Mobility (μh) | 0.36 cm²/Vs |
Performance data for a P2-based solar cell.[1] Device performance for P(FBT-alt-Se2Th2) in both a polymer solar cell (PSC) and an organic field-effect transistor (OFET).[5]
Experimental Protocols
Detailed methodologies for the synthesis of the 5,6-dichlorobenzo[c][1][2][3]thiadiazole monomer and its subsequent polymerization are provided below.
Protocol 1: Synthesis of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole
This protocol describes the synthesis of the monomer from 4,5-dichloro-1,2-phenylenediamine.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dichloro-1,2-phenylenediamine in anhydrous toluene.
-
Slowly add thionyl chloride to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench with methanol to neutralize any remaining thionyl chloride.
-
Remove the solvent under reduced pressure.
-
Wash the crude product with deionized water and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain pure 5,6-dichlorobenzo[c][1][2][3]thiadiazole as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Suzuki Polycondensation of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole with a Fluorene Comonomer
This protocol provides a general procedure for the synthesis of a donor-acceptor copolymer using a Suzuki coupling reaction. Note that the 4,7-dibromo derivative of 5,6-dichlorobenzothiadiazole would be required for this specific polymerization.
Materials:
-
4,7-Dibromo-5,6-dichlorobenzo[c][1][2][3]thiadiazole (Acceptor monomer)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Donor monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Chloroform
Procedure:
-
In a Schlenk flask, combine the acceptor monomer, the donor monomer, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) several times.
-
Add anhydrous toluene to the flask via syringe.
-
Prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with argon for at least 30 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture.
-
Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with deionized water and methanol.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene).
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and UV-Vis spectroscopy for structural and optical properties.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships relevant to the use of 5,6-dichlorobenzo[c][1][2][3]thiadiazole in polymer synthesis.
Caption: Synthesis of the 5,6-dichlorobenzo[c][1][2][3]thiadiazole monomer.
Caption: General workflow for donor-acceptor copolymer synthesis.
Caption: Structure-property relationships in D-A copolymers.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 17821-93-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices [mdpi.com]
- 5. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 5,6-Dichlorobenzo[c]thiadiazole in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5,6-Dichlorobenzo[c][1][2][3]thiadiazole (and its fluorinated analogs) serves as a critical electron-deficient building block in the synthesis of advanced materials for organic electronics. Its strong electron-accepting nature, enhanced by the two chlorine atoms on the benzene ring, makes it an ideal component for creating donor-acceptor (D-A) copolymers. These copolymers are at the forefront of research in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
The primary application of 5,6-Dichlorobenzo[c]thiadiazole is in the formation of "push-pull" polymers, where it acts as the electron acceptor (the "pull").[3] When copolymerized with electron-donating monomers (the "push"), such as fluorene, carbazole, or benzodithiophene, the resulting materials exhibit low band gaps, which is crucial for absorbing a broader range of the solar spectrum in OPVs.[3] The electron-withdrawing character of the 5,6-dichlorobenzothiadiazole unit effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, a key parameter for efficient charge transfer in electronic devices.[3]
Furthermore, the introduction of this moiety into a polymer backbone can promote ordered molecular packing (either edge-on or face-on), which enhances charge carrier mobility and, consequently, the performance of the device.[3] The synthesis of these high-performance copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, most notably Stille and Suzuki couplings, which allow for the precise construction of the alternating donor-acceptor architecture.[1][3]
Key Properties and Effects:
-
Strong Electron Acceptor: The thiadiazole ring combined with two chlorine atoms creates a highly electron-deficient unit.[3]
-
LUMO Energy Level Tuning: Lowers the LUMO energy level of the host polymer, facilitating electron injection and transport.[3]
-
Low Bandgap Polymers: Enables the synthesis of polymers that can absorb a larger portion of the solar spectrum.
-
Enhanced Charge Mobility: Can lead to more ordered polymer packing, which is beneficial for charge transport in OFETs and OPVs.[3]
Quantitative Data
The performance of materials incorporating the 5,6-dihalobenzo[c]thiadiazole motif is summarized below. Note that much of the recent literature focuses on the 5,6-difluoro analog due to its favorable electronic properties.
Organic Solar Cell (OSC) Performance
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PBDT-FBT | PC71BM | 4.25% | 0.98 V | - | - |
| P2FBT-75 | PC71BM | 5.72% | - | - | - |
| PF-C12NT | PC71BM | 6.51% | 0.87 V | 12.19 | 61.36 |
| Naphtho[1,2-c:5,6-c']bis([1][2][3]thiadiazole)-based polymer | Fullerene | >10% | - | - | - |
| PiNT | BTP-eC9 | 19.1% | 0.88 V | 27.8 | 77.6 |
Note: Some of the highest performing cells utilize more complex, fused derivatives like naphtho[1,2-c:5,6-c']bis([1][2][3]thiadiazole) (NT), demonstrating the potential of the core thiadiazole unit.
Organic Field-Effect Transistor (OFET) Performance
| Polymer | Device Architecture | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio |
| CP3 (alkoxy functionalized benzothiadiazole) | - | 0.67 (hole) | - |
| PTBDTPT | Bottom Gate | 1.92 x 10⁻² (hole) | 25 |
| PCDTT-DFBT | Top-gate bottom-contact | 0.17 (electron), 0.38 (hole) | - |
| P3 (dimethylamine substituted) | - | 0.04 (hole) | 3.0 x 10³ |
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling
This protocol describes a general method for the copolymerization of a distannylated donor monomer with a dihalogenated benzothiadiazole acceptor monomer.
Materials:
-
Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
4,7-Dibromo-5,6-dichlorobenzo[c][1][2][3]thiadiazole (Acceptor Monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Anhydrous toluene (Solvent)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
In a Schlenk flask, add equimolar amounts of the distannylated donor monomer and the 4,7-dibromo-5,6-dichlorobenzo[c][1][2][3]thiadiazole acceptor monomer.
-
Add the catalyst, Pd₂(dba)₃ (typically 1-2 mol%), and the ligand, P(o-tol)₃ (typically 4-8 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Degas the solution with argon for 30 minutes.
-
Heat the reaction mixture to 110°C and stir for 48 hours under a positive pressure of argon.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer precipitate and wash with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a high-boiling point solvent like chloroform or o-dichlorobenzene and re-precipitate into methanol.
-
Collect the final polymer product by filtration and dry under vacuum.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the steps for fabricating a standard architecture organic solar cell.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Donor-acceptor polymer (synthesized in Protocol 1)
-
Fullerene derivative (e.g., PC₇₁BM)
-
High-purity solvent (e.g., chlorobenzene or o-dichlorobenzene)
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Spin coater
-
Thermal evaporator
-
Solar simulator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface at 3000-4000 rpm for 60 seconds. Anneal the substrates at 140°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: In the glovebox, dissolve the donor-acceptor polymer and PC₇₁BM in chlorobenzene (or another suitable solvent) at a specific weight ratio (e.g., 1:1.5). Stir the blend overnight at a slightly elevated temperature to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer blend onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of a low work function metal (e.g., 20 nm of Ca) followed by a thicker layer of a more stable metal (e.g., 100 nm of Al) under high vacuum (<10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
-
Characterization: Test the completed solar cells under a solar simulator (AM 1.5G, 100 mW/cm²) to measure their photovoltaic performance characteristics (Voc, Jsc, FF, and PCE).
Visualizations
Caption: Synthesis of D-A copolymers via Stille coupling.
Caption: Structure of a bulk heterojunction organic solar cell.
Caption: Workflow for organic solar cell fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
Application Notes and Protocols for 5,6-Dichlorobenzo[c]thiadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a heterocyclic compound characterized by a benzothiadiazole core with two chlorine substituents. This scaffold has garnered significant attention primarily in materials science due to its electron-deficient nature, which is enhanced by the electron-withdrawing properties of the chlorine atoms and the thiadiazole ring.[1] While its applications in medicinal chemistry are less explored, the structural features of 5,6-dichlorobenzo[c]thiadiazole make it an intriguing starting point for the design of novel therapeutic agents. The chlorine atoms at the 5 and 6 positions serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups to modulate biological activity.[1]
This document provides an overview of the synthesis of the 5,6-dichlorobenzo[c]thiadiazole scaffold, protocols for its derivatization, and examples of the biological evaluation of related benzothiadiazole derivatives, highlighting its potential in drug discovery.
Synthesis of the 5,6-Dichlorobenzo[c]thiadiazole Scaffold
The most common and effective method for synthesizing 5,6-dichlorobenzo[c]thiadiazole is through the cyclization of 4,5-dichloro-o-phenylenediamine with thionyl chloride (SOCl₂).[1] In this reaction, the amino groups of the o-phenylenediamine react with thionyl chloride to form the thiadiazole ring.[1]
Experimental Protocol: Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
Materials:
-
4,5-dichloro-o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Base (e.g., triethylamine, pyridine - optional, depending on the specific procedure)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dichloro-o-phenylenediamine in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride dropwise to the cooled solution with vigorous stirring. If a base is used, it can be added prior to or concurrently with the thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the mixture to ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5,6-dichlorobenzo[c]thiadiazole.
Derivatization of 5,6-Dichlorobenzo[c]thiadiazole for Medicinal Chemistry
The primary sites for chemical modification on the 5,6-dichlorobenzo[c]thiadiazole scaffold are the chlorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr).[1] This allows for the introduction of a wide array of functional groups, which is a key strategy in medicinal chemistry for developing structure-activity relationships (SAR).
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
5,6-Dichlorobenzo[c]thiadiazole
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of the nucleophile in an anhydrous polar aprotic solvent, add a suitable base and stir for a short period at room temperature.
-
Add a solution of 5,6-dichlorobenzo[c]thiadiazole in the same solvent to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, or extract the aqueous layer with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Application Example: Benzothiadiazole Derivatives as SHP2 Inhibitors
While specific medicinal chemistry applications for 5,6-dichlorobenzo[c]thiadiazole are not extensively reported, the broader class of benzothiadiazole derivatives has shown promise. For instance, a series of benzo[c][1][2][3]thiadiazole derivatives were designed and synthesized as inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase.[4] This example illustrates a scaffold-hopping strategy where the benzothiadiazole core was used to replace a known inhibitor motif.[4]
Quantitative Data: SHP2 Inhibition by Benzothiadiazole Derivatives
The following table summarizes the in vitro inhibitory activity of selected benzo[c][1][2][3]thiadiazole derivatives against SHP2 and other phosphatases.
| Compound | SHP2 IC₅₀ (µM) | SHP1 IC₅₀ (µM) | PTP1B IC₅₀ (µM) | TCPTP IC₅₀ (µM) |
| 11g | 2.11 ± 0.99 | >4.26 | >50 | >50 |
Data extracted from a study on a related series of benzothiadiazole derivatives, not the 5,6-dichloro analogs.[4]
Experimental Protocol: SHP2 Inhibition Assay
This protocol is a generalized procedure based on the methodologies for evaluating SHP2 inhibitors.
Materials:
-
Recombinant human SHP2 enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the SHP2 enzyme to each well containing the test compound or vehicle control (DMSO).
-
Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Potential Application: Boron-Based Benzothiadiazoles as Hypoxia Inhibitors
Another emerging area of interest is the development of boron-based benzo[c][1][2][3]thiadiazoles as potential anticancer agents targeting tumor hypoxia.[5] This approach involves synthesizing derivatives that incorporate a boronic acid or a related functional group, which could have unique biological activities.[5] While detailed biological data is still forthcoming, this represents a novel avenue for the medicinal chemistry applications of the benzothiadiazole scaffold.
Conclusion
5,6-Dichlorobenzo[c]thiadiazole presents itself as a versatile and synthetically accessible scaffold. Although its application has been predominantly in materials science, its chemical reactivity, particularly at the 5 and 6 positions, provides a solid foundation for its exploration in medicinal chemistry. The examples of related benzothiadiazole derivatives as enzyme inhibitors and potential hypoxia agents underscore the therapeutic potential of this heterocyclic system. Further investigation into the synthesis and biological evaluation of novel 5,6-disubstituted benzo[c]thiadiazole derivatives is warranted to unlock their full potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole and its Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a key heterocyclic building block in the development of advanced materials and potential therapeutic agents. Its electron-deficient nature, enhanced by the presence of two chlorine atoms, makes it a valuable component in the synthesis of donor-acceptor materials for applications in organic electronics.[1] Furthermore, the chlorine substituents serve as reactive sites for further functionalization, enabling the creation of a diverse library of derivatives with tailored properties. This document provides a detailed protocol for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole and a general method for its derivatization via Suzuki-Miyaura cross-coupling reactions.
Synthesis Pathway Overview
The synthesis of 5,6-Dichlorobenzo[c]thiadiazole derivatives typically follows a two-step process. The first step involves the formation of the benzothiadiazole core through the cyclization of a substituted o-phenylenediamine. The resulting dichlorinated intermediate can then undergo various cross-coupling reactions to introduce diverse functionalities.
References
- 1. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dichlorobenzo[c]thiadiazole as a Core Scaffold for Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dichlorobenzo[c]thiadiazole is a heterocyclic compound featuring a benzothiadiazole (BTZ) core. The BTZ motif is a well-established electron-deficient system, making it a valuable component in the design of fluorescent probes, particularly those based on donor-acceptor interactions. The presence of two electron-withdrawing chlorine atoms at the 5 and 6 positions further enhances the electron-accepting properties of the benzothiadiazole ring.[1] While 5,6-Dichlorobenzo[c]thiadiazole is primarily utilized as a building block for creating complex organic materials like conjugated polymers for organic photovoltaics, its inherent structural and electronic characteristics make it an excellent starting point for the development of bespoke fluorescent probes for various analytes.[1]
This document provides an overview of the potential applications of 5,6-Dichlorobenzo[c]thiadiazole as a core scaffold for fluorescent probes and offers generalized protocols for its modification and use in cellular imaging.
Principle of Operation: A Versatile Electron Acceptor
The benzothiadiazole core is a key component in many donor-acceptor (D-A) type fluorescent probes.[2][3] In this architecture, the electron-deficient BTZ unit is coupled with an electron-donating moiety. This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, a process that is sensitive to the local environment and interactions with specific analytes.
The strong electron-accepting nature of the 5,6-Dichlorobenzo[c]thiadiazole core makes it an ideal candidate for constructing "turn-on" or ratiometric fluorescent probes. The general principle involves attaching a recognition unit (for a specific analyte) and a quenching or modulating group to the BTZ core. Binding of the target analyte to the recognition unit can disrupt the quenching mechanism or alter the electronic properties of the system, leading to a detectable change in fluorescence.
Potential Applications
Based on the broader applications of benzothiadiazole derivatives, probes derived from 5,6-Dichlorobenzo[c]thiadiazole could be developed for:
-
Detection of Metal Ions: By functionalizing the BTZ core with chelating agents, probes for specific metal ions can be designed.[4][5]
-
Sensing of Biomolecules: Attachment of specific binding motifs could enable the detection of biomolecules such as enzymes, nucleic acids, or specific proteins.[6][7]
-
Cellular Imaging: The lipophilic nature of the BTZ core can be exploited for developing probes that localize to specific cellular compartments, such as lipid droplets.[8]
-
In Vivo Imaging: With further modifications to enhance water solubility and biocompatibility, derivatives could be developed for in vivo imaging applications, potentially in the near-infrared (NIR) range.[9][10]
Data Presentation: Photophysical Properties of Benzothiadiazole-Based Probes
The following table summarizes typical photophysical properties observed in fluorescent probes containing a benzothiadiazole core. These values can serve as a benchmark when designing new probes based on the 5,6-dichloro- derivative.
| Property | Typical Range | Significance |
| Excitation Wavelength (λex) | 400 - 750 nm | Dictates the choice of excitation source (e.g., laser line). |
| Emission Wavelength (λem) | 500 - 1100+ nm | Determines the detection channel and potential for NIR imaging. |
| Stokes Shift | 50 - 150+ nm | A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Represents the efficiency of the fluorescence process. |
| Limit of Detection (LOD) | Nanomolar (nM) to Micromolar (µM) | Indicates the sensitivity of the probe for its target analyte. |
Experimental Protocols
The following are generalized protocols for the synthesis of a functionalized fluorescent probe from 5,6-Dichlorobenzo[c]thiadiazole and its subsequent application in cell imaging.
Protocol 1: Synthesis of a Functionalized Probe via Suzuki Coupling
This protocol describes a general method for attaching a recognition moiety (in this case, an arylboronic acid derivative) to the 5,6-Dichlorobenzo[c]thiadiazole core. The chlorine atoms on the benzothiadiazole ring are amenable to cross-coupling reactions.[1]
Workflow for Probe Synthesis:
Caption: General workflow for synthesizing a functionalized probe.
Materials:
-
5,6-Dichlorobenzo[c]thiadiazole
-
Arylboronic acid derivative (containing the recognition moiety)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Standard laboratory glassware and reagents for organic synthesis.
Procedure:
-
In a flame-dried round-bottom flask, dissolve 5,6-Dichlorobenzo[c]thiadiazole and the arylboronic acid derivative in the solvent mixture.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux for 12-24 hours, monitoring the reaction by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final functionalized probe.
-
Characterize the purified product using NMR spectroscopy, mass spectrometry, and photophysical measurements (UV-Vis and fluorescence spectroscopy).
Protocol 2: Application in Live Cell Imaging
This protocol outlines a general procedure for using a newly synthesized benzothiadiazole-based fluorescent probe for imaging in live cells.
Workflow for Cell Imaging:
Caption: General workflow for live cell imaging with a fluorescent probe.
Materials:
-
Synthesized benzothiadiazole-based fluorescent probe
-
Live cells of interest (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or chamber slides
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Seeding: Plate the cells on glass-bottom imaging dishes at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Probe Preparation: Prepare a stock solution (e.g., 1 mM) of the fluorescent probe in high-quality DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37 °C. The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the probe.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of a "turn-on" fluorescent probe based on the 5,6-Dichlorobenzo[c]thiadiazole scaffold.
Caption: Mechanism of a 'turn-on' fluorescent probe.
This diagram illustrates that in the absence of the target analyte, the probe exists in a quenched or low-fluorescence state. Upon binding to the analyte, a conformational or electronic change occurs, which disrupts the quenching mechanism and results in a significant increase in the fluorescence signal upon excitation.
References
- 1. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 2. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - Chemical Science (RSC Publishing) [pubs.rsc.org]
Protocols for the Functionalization of 5,6-Dichlorobenzo[c]thiadiazole: A Guide for Researchers
Protocols for the Functionalization of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical functionalization of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the electron-deficient nature of the benzothiadiazole core, which is further enhanced by the two chlorine substituents.[2] The chlorine atoms serve as reactive sites for various cross-coupling and nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives with tailored electronic and photophysical properties.
The primary methods for functionalizing 5,6-Dichlorobenzo[c][1][2][3]thiadiazole include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, as well as Nucleophilic Aromatic Substitution (SNAr). These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, providing a powerful toolkit for the synthesis of novel compounds.
Key Functionalization Reactions:
-
Suzuki-Miyaura Coupling: A robust method for forming carbon-carbon bonds by coupling with boronic acids or their esters.
-
Stille Coupling: Another powerful C-C bond-forming reaction that utilizes organostannane reagents.
-
Buchwald-Hartwig Amination: A versatile method for the formation of carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride atoms by various nucleophiles, such as amines and thiols.
Below are detailed protocols and data for each of these key functionalization strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds. For 5,6-Dichlorobenzo[c][1][2][3]thiadiazole, this reaction can be controlled to achieve either mono- or di-substitution by adjusting the reaction temperature. Room temperature reactions tend to favor monosubstitution, while higher temperatures, such as refluxing in toluene, lead to disubstitution.[2]
Tabulated Data for Suzuki-Miyaura Coupling of Dichlorothiadiazoles
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Yield (%) | Reference |
| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Room Temp. | 5-aryl-3-chloro-1,2,4-thiadiazole | 75-77 | [4][5] |
| 3,5-dichloro-1,2,4-thiadiazole | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 | [4] |
| 3,5-dichloro-1,2,4-thiadiazole | 4-cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Room Temp. | 3-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 77 | [5] |
| 3,5-dichloro-1,2,4-thiadiazole | 3-cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Room Temp. | 3-chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | 76 | [5] |
Note: The data above is for a related dichlorothiadiazole and serves as a representative example. Similar conditions can be applied to 5,6-Dichlorobenzo[c][1][2][3]thiadiazole.
Experimental Protocol: Suzuki-Miyaura Coupling (Mono-arylation)
This protocol is adapted from the monosubstitution of 3,5-dichloro-1,2,4-thiadiazole.[4]
Materials:
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution)
-
Toluene
-
Methanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole (1 mmol) and Pd(PPh₃)₄ (0.05 mmol) in deaerated toluene (20 mL) under a nitrogen atmosphere, add a deaerated 2 M aqueous solution of K₂CO₃ (5 mL).
-
Add a solution of the arylboronic acid (1.1 mmol) in deaerated methanol (5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-6-chlorobenzo[c][1][2][3]thiadiazole.
Stille Coupling
The Stille coupling offers a complementary method to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organostannanes as the coupling partners. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]
Tabulated Data for Stille Coupling
| Electrophile | Organostannane | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 87 | [1] |
| Aryl Halide | Hypervalent Organostannate | Pd/Imidazolium Salt | - | - | - | - | [5] |
| Aryl Bromide | Organotin | Pd(PPh₃)₄-PEG 400 | - | - | - | - | [5] |
Note: Specific examples for 5,6-Dichlorobenzo[c][1][2][3]thiadiazole are limited in the literature. The conditions above serve as a general guideline.
Experimental Protocol: Stille Coupling
This is a general protocol for a Stille coupling reaction.[1]
Materials:
-
Organostannane (1.15 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·DCM] (0.1 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Lithium chloride (LiCl) (5.3 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 5,6-Dichlorobenzo[c][1][2][3]thiadiazole (1 eq) and anhydrous DMF.
-
Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).
-
Purge the reaction flask with Argon for 10 minutes.
-
Add the organostannane reagent (1.15 eq).
-
Heat the solution to 40-80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and transfer it to a separatory funnel containing an aqueous solution of ammonia.
-
Extract the product with an organic solvent such as hexane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography to afford the coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. This method is highly valuable for introducing nitrogen-containing functional groups onto the 5,6-Dichlorobenzo[c][1][2][3]thiadiazole core. A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific amine and aryl halide substrates.[3]
Tabulated Data for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Aryl bromide | Secondary Amine | Pd₂(dba)₃ / SIPr·HCl | LHMDS | THF | 22°C | up to 98 | [2][6] |
| Aryl chloride | Secondary Amine | Pd(0)/NHC | KOH | - | RT to 100°C | High | [7] |
| Bromo-indazole | Secondary Amine | RuPhos-based catalyst | LiHMDS | THF | RT | High | [4] |
Note: These are general conditions for aryl halides. Optimization may be required for 5,6-Dichlorobenzo[c][1][2][3]thiadiazole.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl bromides.[6]
Materials:
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equivalents)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (0.04 equivalents)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF, 1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine 5,6-Dichlorobenzo[c][1][2][3]thiadiazole (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and SIPr·HCl (0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the LHMDS solution (1.5 mL, 1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C). Reaction times can vary from hours to days depending on the substrates.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the mixture with ether and filter through a pad of celite.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the benzo[c][1][2][3]thiadiazole ring system activates the chlorine atoms towards nucleophilic attack, making SNAr a viable method for functionalization. Various nucleophiles, including amines and thiols, can readily displace the chlorine atoms, often facilitated by a base.[2]
Tabulated Data for SNAr Reactions
| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |
| Heteroaryl Halide | Thiol | K₂CO₃ | DMAc | rt-100 °C | Good | [8][9] |
| 3,6-dichloro-1,2,4,5-tetrazine | Biothiol | - | HEPES buffer | - | - | [10][11] |
| 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) | Morpholine | - | MeCN | Reflux | 78 (mono) | [7] |
Note: The data provided is for related heterocyclic systems and illustrates the general conditions for SNAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol
This is a general protocol for the SNAr reaction of a heteroaryl halide with a thiol.[8][9]
Materials:
-
Thiol (1-2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylacetamide (DMAc)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5,6-Dichlorobenzo[c][1][2][3]thiadiazole (1 mmol) in DMAc.
-
Add the thiol (1-2 mmol) and potassium carbonate (2 mmol).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thioether derivative.
Biological Significance of Benzothiadiazole Derivatives
Derivatives of benzo[c][1][2][3]thiadiazole have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. For instance, 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ) has demonstrated antidepressant-like effects in mice, with its mechanism of action involving the selective inhibition of monoamine oxidase A (MAO-A) and the involvement of serotonergic and nitric oxide (NO) pathways.[6] Other derivatives have been investigated for their potential as anticancer agents, targeting pathways such as tumor hypoxia.[12] The diverse pharmacological profiles of these compounds underscore the importance of developing efficient and versatile methods for their synthesis and functionalization.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.uc.cl [repositorio.uc.cl]
- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dichlorobenzo[c]thiadiazole as a Ligand in Coordination Chemistry
Application Notes and Protocols: 5,6-Dichlorobenzo[c][1][2][3]thiadiazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a heterocyclic compound characterized by a benzene ring fused to a thiadiazole ring, with two chlorine atoms substituted at the 5 and 6 positions.[4] This molecule is noted for its electron-deficient nature, a property conferred by the electron-withdrawing thiadiazole ring and the chloro substituents.[4] While extensively utilized as a building block in materials science for the synthesis of conjugated polymers with applications in organic electronics, its role as a direct ligand in coordination chemistry is not well-documented in current literature.[4]
This document explores the potential of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole as a precursor for synthesizing ligands for coordination chemistry. The reactive chloro groups offer a pathway to introduce donor atoms, thereby creating novel ligands for the formation of metal complexes with potential applications in catalysis, sensing, and medicinal chemistry. The broader family of thiadiazole derivatives has been shown to form metal complexes with interesting biological activities.[1]
Proposed Application: A Precursor for Novel Ligand Synthesis
The primary application of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole in the context of coordination chemistry is as a starting material for the synthesis of functionalized benzothiadiazole ligands. The chlorine atoms at the 5 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of coordinating moieties such as amino, pyridyl, or other donor groups. These functionalized derivatives can then act as chelating ligands for a variety of metal ions.
Synthetic Pathway to Coordination Complexes
Caption: Synthetic workflow from 5,6-Dichlorobenzo[c][1][2][3]thiadiazole to a metal complex.
Experimental Protocols
The following are generalized protocols for the synthesis of a hypothetical functionalized ligand derived from 5,6-Dichlorobenzo[c][1][2][3]thiadiazole and its subsequent complexation with a metal salt.
Protocol 1: Synthesis of a Functionalized Benzothiadiazole Ligand
This protocol describes a general method for the nucleophilic substitution of the chlorine atoms on 5,6-Dichlorobenzo[c][1][2][3]thiadiazole with an amine-containing nucleophile.
Materials:
-
Amine-containing nucleophile (e.g., 2-aminopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5,6-Dichlorobenzo[c][1][2][3]thiadiazole (1.0 eq), the amine-containing nucleophile (2.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Metal Complex
This protocol provides a general method for the coordination of the functionalized benzothiadiazole ligand with a metal salt.
Materials:
-
Functionalized benzothiadiazole ligand (from Protocol 1)
-
Metal salt (e.g., ZnCl₂, Cu(OAc)₂, etc.)
-
Anhydrous solvent (e.g., methanol, acetonitrile, or THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the functionalized benzothiadiazole ligand (2.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring at room temperature.
-
Stir the reaction mixture for 12-24 hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
-
Recrystallize the crude product from a suitable solvent system to obtain pure crystals.
-
Characterize the resulting metal complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.
Data Presentation
The following tables present hypothetical but representative data for a functionalized benzothiadiazole ligand and its zinc(II) complex, based on literature values for similar compounds.
Table 1: Physicochemical and Spectroscopic Data of a Hypothetical Ligand
| Property | Value |
| Molecular Formula | C₁₆H₁₀N₆S |
| Molecular Weight | 318.36 g/mol |
| Appearance | Yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 2H), 8.20 (d, J=4.5 Hz, 2H), 7.80 (s, 2H), 7.75 (t, J=7.8 Hz, 2H), 7.05 (d, J=8.2 Hz, 2H), 6.90 (t, J=6.5 Hz, 2H) |
| UV-Vis (CH₂Cl₂), λmax | 280 nm, 410 nm |
| Emission (CH₂Cl₂), λem | 520 nm |
Table 2: Properties of a Hypothetical Zinc(II) Complex
| Property | Value |
| Molecular Formula | [Zn(C₁₆H₁₀N₆S)₂]Cl₂ |
| Molecular Weight | 772.10 g/mol |
| Appearance | Light-yellow crystalline solid |
| Coordination Geometry | Tetrahedral (expected) |
| FT-IR (cm⁻¹) | Shift in C=N and N-H stretching frequencies upon coordination |
| UV-Vis (CH₂Cl₂), λmax | Red-shift in the ligand-based absorption bands upon complexation |
Mandatory Visualizations
Experimental Workflow for Complex Synthesis and Characterization
Caption: Workflow for synthesis and characterization of benzothiadiazole-based metal complexes.
Concluding Remarks
While 5,6-Dichlorobenzo[c][1][2][3]thiadiazole is not a conventional ligand in its own right, its chemical reactivity makes it a valuable precursor for the synthesis of novel chelating agents. The protocols and data presented herein provide a foundational framework for researchers to explore the coordination chemistry of functionalized benzothiadiazole derivatives. Such research could lead to the development of new metal complexes with tailored electronic, optical, and biological properties, expanding the utility of the benzothiadiazole scaffold beyond its current applications in materials science. Further investigation into the coordination behavior of these novel ligands with a range of transition metals is warranted to fully elucidate their potential in various fields of chemical and biomedical research.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. This compound | 17821-93-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,6-Dichlorobenzo[c]thiadiazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 5,6-Dichlorobenzo[c]thiadiazole, primarily focusing on the common synthetic route involving the reaction of 4,5-dichloro-1,2-phenylenediamine with thionyl chloride.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low yields in this synthesis can stem from several factors. Firstly, the presence of moisture is highly detrimental to the reaction, as thionyl chloride readily hydrolyzes. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The purity of the starting material, 4,5-dichloro-1,2-phenylenediamine, is also crucial. Impurities can interfere with the cyclization process. Additionally, the reaction temperature plays a significant role; it should be carefully controlled, as excessively high temperatures can lead to decomposition and the formation of side products. The choice of solvent is also important; while various solvents can be used, the reaction is often performed at reflux in an inert organic solvent like toluene or a halogenated hydrocarbon.[1] Finally, the stoichiometry of the reagents should be precise. An excess of thionyl chloride is typically used, but a large excess can lead to unwanted side reactions.
Issue 2: Formation of Impurities and Purification Challenges
-
Question: I have obtained the product, but it is impure. What are the likely impurities and what is the best way to purify 5,6-Dichlorobenzo[c]thiadiazole?
-
Answer: Common impurities can include unreacted 4,5-dichloro-1,2-phenylenediamine, partially reacted intermediates, and polymeric side products. The formation of these can be minimized by optimizing reaction time and temperature. For purification, recrystallization is a common and effective method. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of solvents like benzene-petroleum spirits.[2] Column chromatography using silica gel can also be employed for purification if recrystallization does not yield a product of sufficient purity. The choice of eluent for chromatography will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is a good starting point.
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Question: The reaction seems to have stalled or is proceeding at a very slow rate. How can I accelerate the reaction?
-
Answer: The reaction between 4,5-dichloro-1,2-phenylenediamine and thionyl chloride can be slow. The rate can be significantly increased by the addition of a tertiary base, such as triethylamine or pyridine. These bases act as catalysts by activating the thionyl chloride and neutralizing the HCl gas produced during the reaction.[1] Alternatively, conducting the reaction in the presence of concentrated sulfuric acid can also accelerate the process.[1] Microwave-assisted synthesis is another modern technique that can dramatically reduce reaction times and potentially improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common synthetic route for 5,6-Dichlorobenzo[c]thiadiazole?
A1: The most widely used method for synthesizing 5,6-Dichlorobenzo[c]thiadiazole is the cyclization reaction of 4,5-dichloro-1,2-phenylenediamine with thionyl chloride (SOCl₂).[3] In this reaction, the amino groups of the phenylenediamine react with thionyl chloride to form the thiadiazole ring.[3]
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: To optimize the yield, it is crucial to control the following parameters:
-
Anhydrous Conditions: The reaction is sensitive to moisture.
-
Temperature: The reaction is typically carried out at elevated temperatures (reflux), but excessive heat should be avoided.
-
Solvent: Inert organic solvents like toluene, dichloromethane, or other halogenated hydrocarbons are commonly used.
-
Catalyst/Base: The addition of a tertiary amine (e.g., triethylamine) or concentrated sulfuric acid can catalyze the reaction.[1]
Q3: Are there alternative reagents to thionyl chloride for this synthesis?
A3: Yes, N-thionylaniline is an alternative reagent that can be used for the cyclization of o-phenylenediamines to form benzothiadiazoles.[1] The choice of reagent can sometimes influence the tolerance of the reaction to other functional groups present in the starting material.
Q4: What are the safety precautions to be taken during this synthesis?
A4: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases (HCl and SO₂). Therefore, the reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Care should be taken to handle and quench the reaction mixture safely.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of benzothiadiazole derivatives, providing a comparison of different reaction conditions and their outcomes.
Table 1: Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
| Starting Material | Reagent | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,5-dichloro-1,2-phenylenediamine | Thionyl chloride | Dichloromethane | Triethylamine | 0 - 40 | - | 75 | LookChem |
| 4,5-dichloro-1,2-phenylenediamine | Thionyl chloride | Toluene | - | Reflux | 2 | 82 | DiVA portal[2] |
Table 2: Synthesis of other Benzothiadiazole Derivatives for Comparison
| Product | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzo[c][1][3][4]thiadiazole | 3-Chloro-1,2-phenylenediamine | N-Thionylaniline | Toluene | 150 | 5 | 93 | ChemicalBook[5] |
| 1,2,5-Thiadiazole-3,4-dicarbonitrile | Diaminomaleonitrile | Thionyl chloride | - | Reflux | 2.5 | 80 | ChemicalBook[6] |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dichlorobenzo[c]thiadiazole using Thionyl Chloride and Triethylamine
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet.
-
In the flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5,6-Dichlorobenzo[c]thiadiazole.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chlorobenzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 6. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5,6-Dichlorobenzo[c]thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,6-Dichlorobenzo[c]thiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 5,6-Dichlorobenzo[c]thiadiazole?
The primary methods for purifying 5,6-Dichlorobenzo[c]thiadiazole are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product. Often, a combination of both techniques is employed to achieve high purity.
Q2: What are the likely impurities in a synthesis of 5,6-Dichlorobenzo[c]thiadiazole?
The synthesis of 5,6-Dichlorobenzo[c]thiadiazole typically involves the reaction of 4,5-dichloro-o-phenylenediamine with thionyl chloride.[1] Potential impurities include:
-
Unreacted 4,5-dichloro-o-phenylenediamine.
-
Partially reacted intermediates.
-
Polymeric byproducts.
-
Residual thionyl chloride and its hydrolysis products (sulfur dioxide and hydrochloric acid).[2]
-
Impurities from commercial thionyl chloride, such as sulfur chlorides and sulfuryl chloride.[3][4]
Q3: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of 5,6-Dichlorobenzo[c]thiadiazole. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The compound is UV active, allowing for visualization under a UV lamp.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate.
-
Cause: The eluent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. A starting point for developing a suitable eluent system is a 9:1 hexane/ethyl acetate mixture, gradually moving to more polar ratios like 8:2 or 7:3.
Issue 2: The compound streaks on the TLC plate.
-
Cause 1: The compound is too polar for the chosen stationary phase or is interacting strongly with the silica gel.
-
Solution 1: Consider using a different stationary phase, such as alumina, which can be more suitable for basic or highly polar compounds.
-
Cause 2: The sample is overloaded on the TLC plate.
-
Solution 2: Apply a smaller, more dilute spot of the sample to the TLC plate.
-
Cause 3: The presence of acidic or basic impurities.
-
Solution 3: Add a small amount of a modifier to the eluent. For example, a few drops of triethylamine can help to reduce streaking for basic compounds, while a small amount of acetic acid can be beneficial for acidic compounds.
Issue 3: Poor separation of the product from impurities during column chromatography.
-
Cause: The chosen eluent system has insufficient resolving power.
-
Solution: Optimize the eluent system using TLC. The ideal solvent system will give a good separation between the Rf value of your product and the impurities. Aim for an Rf value of around 0.3 for your target compound for optimal separation on a column.
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Cause: The solvent is not polar enough to dissolve the compound.
-
Solution: Select a more polar solvent or use a solvent mixture. For benzothiadiazole derivatives, solvents like ethanol have been shown to be effective for recrystallization.[1]
Issue 2: The compound dissolves in the cold solvent.
-
Cause: The solvent is too polar.
-
Solution: Choose a less polar solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.
Issue 3: The compound oils out instead of forming crystals.
-
Cause 1: The solution is supersaturated.
-
Solution 1: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly.
-
Cause 2: The presence of impurities that inhibit crystallization.
-
Solution 2: Attempt to purify the crude product by column chromatography first to remove the majority of impurities before proceeding with recrystallization.
-
Cause 3: The cooling process is too rapid.
-
Solution 3: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Issue 4: No crystals form upon cooling.
-
Cause 1: The solution is not sufficiently saturated.
-
Solution 1: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Cause 2: The initiation of crystallization is slow.
-
Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Experimental Protocols
Silica Gel Column Chromatography Protocol
This protocol provides a general guideline for the purification of 5,6-Dichlorobenzo[c]thiadiazole. The exact eluent composition should be optimized based on TLC analysis.
Materials:
-
Crude 5,6-Dichlorobenzo[c]thiadiazole
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Fill the column with a slurry of silica gel in hexane.
-
Allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Load the Sample:
-
Dissolve the crude 5,6-Dichlorobenzo[c]thiadiazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent as needed to elute the compound.
-
Collect fractions in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product. .
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,6-Dichlorobenzo[c]thiadiazole.
-
Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of 5,6-Dichlorobenzo[c]thiadiazole. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude 5,6-Dichlorobenzo[c]thiadiazole
-
Recrystallization solvent (e.g., ethanol, or a mixture of solvents like dichloromethane/hexane)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution:
-
Place the crude 5,6-Dichlorobenzo[c]thiadiazole in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
| Purification Method | Eluent/Solvent System | Purity Achieved | Reference |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >95% | [1] |
| Recrystallization | Ethanol | >95% | [1] |
Note: The purity achieved can vary depending on the initial purity of the crude material and the specific conditions of the purification process.
Visualizations
Caption: General purification workflow for 5,6-Dichlorobenzo[c]thiadiazole.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. US4759826A - Process for purifying thionyl chloride - Google Patents [patents.google.com]
- 4. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
common side reactions in the synthesis of 5,6-Dichlorobenzo[c]thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5,6-Dichlorobenzo[c]thiadiazole?
The most prevalent and effective method for synthesizing 5,6-Dichlorobenzo[c]thiadiazole is the cyclization reaction of 4,5-dichloro-1,2-phenylenediamine with thionyl chloride (SOCl₂).[1] This reaction involves the formation of the thiadiazole ring from the two amino groups of the phenylenediamine.
Q2: What are the typical reaction conditions for this synthesis?
A common procedure involves reacting 4,5-dichloro-1,2-phenylenediamine with thionyl chloride, often in the presence of a base like triethylamine or pyridine, and a solvent such as dichloromethane or toluene. The reaction temperature is typically controlled, for example, between 0 and 40°C.
Q3: What is the expected yield for this synthesis?
Under optimized conditions, yields of approximately 75% can be achieved. However, the yield can be significantly impacted by various factors, including the purity of reagents and the control of reaction conditions.
Q4: What are the key safety precautions to consider during this synthesis?
Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂). Therefore, the reaction must be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5,6-Dichlorobenzo[c]thiadiazole.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture: Thionyl chloride readily hydrolyzes in the presence of water, which will consume the reagent and prevent the desired reaction from occurring. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry: An inappropriate ratio of 4,5-dichloro-1,2-phenylenediamine to thionyl chloride can lead to incomplete reaction or the formation of side products. | Carefully measure and use the correct molar ratios of the reactants as specified in the protocol. A slight excess of thionyl chloride is sometimes used to ensure complete conversion. | |
| Sub-optimal reaction temperature: The reaction temperature can influence the reaction rate and the formation of byproducts. | Maintain the recommended reaction temperature throughout the experiment. Use an ice bath or a controlled temperature bath for precise temperature management. | |
| Product is an off-color or contains visible impurities | Incomplete reaction: Unreacted starting material (4,5-dichloro-1,2-phenylenediamine) or intermediate products can contaminate the final product. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. |
| Formation of side products: Undesired reactions can lead to the formation of colored impurities. This can be due to overheating, presence of oxygen, or impurities in the starting materials. | Purify the starting materials if necessary. Control the reaction temperature carefully. Consider performing the reaction under an inert atmosphere. | |
| Degradation of the product: The product may be unstable under certain conditions (e.g., prolonged exposure to heat or light). | Minimize the exposure of the product to harsh conditions. Store the final product in a cool, dark, and dry place. | |
| Difficulty in Product Purification | Co-crystallization of impurities: Impurities with similar solubility to the desired product can be difficult to remove by recrystallization alone. | Try a different recrystallization solvent or a mixture of solvents. If recrystallization is ineffective, consider using column chromatography for purification. |
| Formation of polymeric byproducts: Under certain conditions, side reactions can lead to the formation of insoluble, tar-like materials that can complicate purification. | Ensure proper temperature control and stoichiometry to minimize the formation of these byproducts. Filtration of the crude product solution before crystallization may be helpful. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole is outlined below.
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
-
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Toluene (anhydrous)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4,5-dichloro-1,2-phenylenediamine in anhydrous dichloromethane.
-
Add triethylamine or pyridine to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the time specified in the literature (typically a few hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole.
Caption: Common side reactions in the synthesis of 5,6-Dichlorobenzo[c]thiadiazole.
References
Technical Support Center: Crystallization of 5,6-Dichlorobenzo[c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 5,6-Dichlorobenzo[c]thiadiazole.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of 5,6-Dichlorobenzo[c]thiadiazole and provides systematic approaches to resolve them.
Question: My compound will not crystallize. What should I do?
Answer:
If 5,6-Dichlorobenzo[c]thiadiazole fails to crystallize, a systematic approach to solvent screening and variation of crystallization conditions is necessary.
Initial Steps:
-
Confirm Purity: Ensure the compound is of high purity. Impurities can significantly inhibit crystallization. Consider an additional purification step, such as column chromatography, if necessary.
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but sparingly when cold. Based on the structure of 5,6-Dichlorobenzo[c]thiadiazole (a somewhat polar, aromatic molecule), a good starting point for solvent screening would be:
-
Single Solvents: Toluene, ethyl acetate, acetone, acetonitrile, or dichloromethane (DCM).
-
Solvent/Anti-solvent Systems: A common technique is to dissolve the compound in a good solvent (e.g., DCM or toluene) and then slowly add an anti-solvent in which the compound is poorly soluble (e.g., hexane or heptane) until turbidity is observed.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for initiating crystallization.
Question: The compound "oils out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of the solute or a large difference in polarity between the solute and the solvent system.
Solutions:
-
Reduce Concentration: Use a more dilute solution.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment. A dewar filled with warm water can be used to achieve slow cooling.
-
Change Solvent System:
-
If using a single solvent, try a solvent with a lower boiling point.
-
If using a solvent/anti-solvent system, choose a pair with more similar polarities.
-
-
Vapor Diffusion: This technique can be very effective at preventing oiling out as it introduces the anti-solvent very slowly.
Question: The crystals are too small or are of poor quality (e.g., needles, plates). How can I grow larger, higher-quality crystals?
Answer:
The formation of small or poor-quality crystals is typically a result of rapid nucleation and crystal growth.
To improve crystal quality:
-
Slow Evaporation: Loosely cap the vial to slow down the rate of solvent evaporation.
-
Slow Cooling: Decrease the cooling rate. Allow the solution to stand at room temperature for several hours before moving it to a refrigerator or freezer.
-
Solvent Diffusion: This is an excellent method for growing high-quality single crystals. Dissolve the compound in a dense, good solvent (e.g., dichloromethane) in a small vial. Carefully layer a less dense anti-solvent (e.g., hexane) on top. Over time, the solvents will mix, and crystals should form at the interface.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization. A successful example for a benzothiadiazole derivative involved the slow diffusion of n-hexane into a dichloromethane solution at room temperature.
Question: The crystallization yield is very low. How can I improve it?
Answer:
A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.
To improve yield:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling: Ensure the crystallization mixture is thoroughly cooled to maximize precipitation.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for 5,6-Dichlorobenzo[c]thiadiazole?
Q2: How can I determine the solubility of 5,6-Dichlorobenzo[c]thiadiazole in different solvents?
A2: A systematic experimental approach is the most reliable way to determine solubility. A general protocol is provided in the "Experimental Protocols" section below.
Q3: Is it better to use a single solvent or a mixed solvent system?
A3: This depends on the solubility characteristics of your compound. If a single solvent can provide a good solubility gradient between hot and cold conditions, it is often simpler. However, mixed solvent systems (solvent/anti-solvent) offer greater flexibility in fine-tuning the supersaturation, which can be crucial for obtaining high-quality crystals.
Q4: How important is the purity of the starting material?
A4: Purity is critical. Even small amounts of impurities can act as "crystal poisons," inhibiting nucleation and growth, or they can be incorporated into the crystal lattice, reducing the purity of the final product.
Quantitative Data
Due to the lack of published specific solubility data for 5,6-Dichlorobenzo[c]thiadiazole, the following table is provided as a template for experimental determination.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Observations |
| Toluene | To be determined | To be determined | |
| Dichloromethane | To be determined | To be determined | |
| Ethyl Acetate | To be determined | To be determined | |
| Acetone | To be determined | To be determined | |
| Acetonitrile | To be determined | To be determined | |
| Hexane | To be determined | To be determined | |
| Ethanol | To be determined | To be determined |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
-
Add a known mass (e.g., 10 mg) of 5,6-Dichlorobenzo[c]thiadiazole to a small vial.
-
Add a small, measured volume (e.g., 0.1 mL) of the solvent to be tested.
-
Stir or sonicate the mixture at room temperature for a few minutes.
-
If the solid dissolves completely, the solubility is greater than 100 mg/mL.
-
If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL) with stirring/sonication until the solid is fully dissolved.
-
Calculate the solubility in mg/mL.
-
To determine the solubility at an elevated temperature, repeat the process while heating the mixture to the desired temperature (e.g., the boiling point of the solvent).
Protocol 2: Slow Cooling Crystallization
-
Place the 5,6-Dichlorobenzo[c]thiadiazole to be crystallized in a flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Once at room temperature, if crystals have formed, the flask can be moved to a refrigerator and then a freezer to maximize the yield.
-
Collect the crystals by filtration.
Protocol 3: Solvent Diffusion Crystallization
Caption: Workflow for solvent diffusion crystallization.
Protocol 4: Vapor Diffusion Crystallization
Caption: Workflow for vapor diffusion crystallization.
References
stability issues of 5,6-Dichlorobenzo[c]thiadiazole under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dichlorobenzo[c]thiadiazole, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 5,6-Dichlorobenzo[c]thiadiazole?
A1: 5,6-Dichlorobenzo[c]thiadiazole is a bicyclic aromatic heterocycle. The benzothiadiazole ring system is generally considered to be relatively stable due to its aromatic character.[1] However, the presence of the electron-withdrawing thiadiazole ring and the two chlorine substituents makes the molecule susceptible to certain chemical transformations.[1] While resistant to electrophilic aromatic substitution, the chlorine atoms can be displaced by nucleophiles.[1] Under harsh conditions, such as strong acids or bases, elevated temperatures, or in the presence of strong oxidizing agents, degradation can occur.
Q2: Is 5,6-Dichlorobenzo[c]thiadiazole susceptible to degradation under acidic conditions?
A2: Yes, like many heterocyclic compounds, 5,6-Dichlorobenzo[c]thiadiazole can be susceptible to degradation under acidic conditions, particularly at elevated temperatures. The electron-deficient nature of the benzothiadiazole ring can facilitate protonation, which may be the initial step in a degradation pathway. While specific data on this compound is limited, related heterocyclic systems are known to undergo acid-catalyzed hydrolysis.
Q3: What are the likely degradation products of 5,6-Dichlorobenzo[c]thiadiazole in an acidic medium?
A3: While specific degradation products for 5,6-Dichlorobenzo[c]thiadiazole under acidic conditions are not extensively reported in the literature, a plausible degradation pathway is the hydrolysis of the thiadiazole ring. This would involve protonation of the nitrogen or sulfur atoms, followed by nucleophilic attack by water, leading to ring opening. A potential degradation product could be 4,5-dichloro-o-phenylenediamine or its derivatives. It is also possible that under certain conditions, nucleophilic substitution of the chlorine atoms by water or other nucleophiles present in the medium could occur, although this is generally less likely in strongly acidic solutions.
Q4: How can I monitor the stability of 5,6-Dichlorobenzo[c]thiadiazole in my experiments?
A4: The stability of 5,6-Dichlorobenzo[c]thiadiazole can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. An effective HPLC method should be able to separate the parent compound from any potential degradation products. The use of a mass spectrometry (MS) detector coupled with HPLC (LC-MS) is highly recommended for the identification of unknown degradation products.
Troubleshooting Guide: Stability Issues Under Acidic Conditions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis of an acidic solution. | The compound is degrading under the experimental acidic conditions (pH, temperature). | - Neutralize the sample: Immediately after the experiment, neutralize the sample to quench the acid-catalyzed degradation before analysis. - Reduce temperature: If the experiment allows, perform the reaction or analysis at a lower temperature to slow down the degradation rate. - Use a less harsh acidic environment: If possible, use a weaker acid or a higher pH buffer that still meets the experimental requirements. - Shorten exposure time: Minimize the time the compound is exposed to the acidic conditions. |
| Appearance of one or more new peaks in the HPLC chromatogram. | Formation of degradation products. | - Characterize the new peaks: Use LC-MS to determine the mass-to-charge ratio of the new peaks to help identify the degradation products. - Perform forced degradation studies: Conduct controlled forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their identity. This will help in developing a robust stability-indicating method. |
| Precipitation or color change in the acidic solution. | The compound or its degradation products may have poor solubility in the acidic medium, or a colored degradation product is being formed. | - Check solubility: Determine the solubility of 5,6-Dichlorobenzo[c]thiadiazole at the experimental pH. - Use a co-solvent: If solubility is an issue, consider the use of a water-miscible organic co-solvent. - Analyze the precipitate: If a precipitate forms, isolate it and analyze it (e.g., by LC-MS, NMR) to determine if it is the parent compound or a degradation product. |
| Inconsistent results between experimental repeats. | The degradation is highly sensitive to minor variations in experimental conditions (e.g., temperature fluctuations, exact pH). | - Strictly control experimental parameters: Ensure precise control over temperature, pH, and reaction time. Use a calibrated pH meter and a temperature-controlled reaction vessel. - Prepare fresh solutions: Always use freshly prepared solutions of 5,6-Dichlorobenzo[c]thiadiazole for each experiment. |
Quantitative Data on Acidic Stability (Illustrative)
Due to the lack of specific experimental data in the public domain for 5,6-Dichlorobenzo[c]thiadiazole, the following table provides an illustrative summary of how quantitative stability data could be presented. These values are hypothetical and should be determined experimentally.
| Parameter | 0.1 M HCl | 0.01 M HCl | pH 4.5 Buffer |
| Temperature (°C) | 60 | 60 | 60 |
| Time (hours) | 24 | 24 | 24 |
| % Degradation (Hypothetical) | 15% | 5% | <1% |
| Major Degradation Product(s) (Hypothetical) | 4,5-dichloro-o-phenylenediamine | 4,5-dichloro-o-phenylenediamine | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of 5,6-Dichlorobenzo[c]thiadiazole in an acidic solution and to generate potential degradation products for analytical method development.
Materials:
-
5,6-Dichlorobenzo[c]thiadiazole
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector and preferably a mass spectrometer (LC-MS)
-
pH meter
-
Water bath or heating block
Procedure:
-
Sample Preparation: Prepare a stock solution of 5,6-Dichlorobenzo[c]thiadiazole in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Keep the flask in a water bath at 60°C for 24 hours.
-
After 24 hours, cool the solution to room temperature.
-
Neutralize the solution by adding an appropriate volume of 0.1 M NaOH.
-
Dilute to the mark with a suitable diluent (e.g., 50:50 methanol:water).
-
-
Control Sample: Prepare a control sample by following the same procedure but using 5 mL of water instead of 0.1 M HCl.
-
Analysis:
-
Analyze the acid-degraded sample and the control sample by a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If an LC-MS system is available, analyze the samples to obtain mass information for the degradation products.
-
Visualizations
References
how to avoid decomposition of 5,6-Dichlorobenzo[c]thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the decomposition of 5,6-Dichlorobenzo[c]thiadiazole during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 5,6-Dichlorobenzo[c]thiadiazole, leading to its decomposition.
| Issue/Observation | Potential Cause | Recommended Action |
| Discoloration of solid material (yellowing/browning) | 1. Exposure to light: Photochemical decomposition. 2. Exposure to moisture/air: Hydrolysis or oxidation. 3. Improper storage temperature: Thermal degradation. | 1. Store the compound in an amber vial or a container protected from light. 2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator. 3. Store at the recommended temperature (2-8°C for long-term storage). |
| Unexpected side products in reactions | 1. Reaction with nucleophiles: The chlorine atoms are susceptible to nucleophilic aromatic substitution. 2. Decomposition under basic conditions: Strong bases can promote side reactions. 3. Decomposition under acidic conditions: Strong acids may lead to ring instability. | 1. Carefully select non-nucleophilic reagents and solvents. If a nucleophile is part of the reaction, control stoichiometry and reaction conditions (e.g., temperature) to favor the desired product. 2. Use milder bases or control the reaction temperature to minimize decomposition. 3. Buffer the reaction mixture if possible, or use the minimum required amount of acid. |
| Low yields in reactions | 1. Degradation of starting material: The compound may have degraded prior to use. 2. Decomposition under reaction conditions: The compound may not be stable under the specific reaction conditions (e.g., high temperature, prolonged reaction time). | 1. Verify the purity of the starting material before use (e.g., by NMR or HPLC). 2. Perform small-scale test reactions to optimize conditions. Consider lowering the temperature or reducing the reaction time. |
| Inconsistent analytical results (e.g., NMR, HPLC) | 1. Decomposition in solution: The compound may be unstable in the chosen solvent over time. 2. Presence of impurities from decomposition: Degradation products may interfere with the analysis. | 1. Prepare solutions fresh before use. If storage is necessary, store solutions at low temperatures and protected from light. 2. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the parent compound from potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5,6-Dichlorobenzo[c]thiadiazole?
A1: For long-term storage, it is recommended to store 5,6-Dichlorobenzo[c]thiadiazole at 2-8°C, sealed in a dry, inert atmosphere, and protected from light.[1] For short-term storage, room temperature in a desiccator away from light is acceptable.[2]
Q2: What are the main decomposition pathways for 5,6-Dichlorobenzo[c]thiadiazole?
A2: While specific studies on 5,6-Dichlorobenzo[c]thiadiazole are limited, based on the chemistry of related benzothiadiazoles, the main potential decomposition pathways include:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the thiadiazole ring and the chlorine atoms makes the 5- and 6-positions susceptible to attack by nucleophiles.[3] This can lead to the replacement of one or both chlorine atoms.
-
Reductive Ring Cleavage: Strong reducing agents can cleave the thiadiazole ring.[3]
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis of the thiadiazole ring or substitution of the chlorine atoms with hydroxyl groups.
-
Photodegradation: Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to UV light.
Q3: How can I detect decomposition of 5,6-Dichlorobenzo[c]thiadiazole?
A3: Decomposition can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the integration of existing signals in the 1H or 13C NMR spectrum can indicate the presence of impurities or degradation products.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of potential degradation products.
Q4: Is 5,6-Dichlorobenzo[c]thiadiazole sensitive to air and moisture?
A4: Yes, like many organic electronic materials and halogenated compounds, it is advisable to handle 5,6-Dichlorobenzo[c]thiadiazole under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and glassware to prevent potential hydrolysis or reaction with atmospheric components.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 5,6-Dichlorobenzo[c]thiadiazole under various stress conditions.
1. Materials:
- 5,6-Dichlorobenzo[c]thiadiazole
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp (e.g., 254 nm and 365 nm)
- Temperature-controlled oven
- HPLC system with a suitable column (e.g., C18)
2. Procedure:
-
Acidic Conditions: Dissolve a known amount of the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Basic Conditions: Dissolve a known amount of the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a defined period. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Conditions: Dissolve a known amount of the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Conditions: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Conditions: Expose a solution of the compound and the solid compound to UV light for a defined period.
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify any degradation products.
Protocol 2: Handling of Air- and Moisture-Sensitive 5,6-Dichlorobenzo[c]thiadiazole
1. Equipment:
- Schlenk line or glove box
- Dry, oven-dried glassware
- Septa and needles
- Source of dry, inert gas (nitrogen or argon)
- Dry solvents
2. Procedure:
-
Drying Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Conduct all manipulations of the solid compound and its solutions under a positive pressure of an inert gas.
-
Transfer of Solids: If using a Schlenk line, transfer the solid in a flask that can be evacuated and backfilled with inert gas. In a glove box, weigh and transfer the solid directly.
-
Transfer of Solutions: Use dry syringes and needles to transfer solutions. Purge the syringe with inert gas before drawing up the solution.
Visualizations
Caption: Troubleshooting logic for decomposition of 5,6-Dichlorobenzo[c]thiadiazole.
Caption: Workflow for a forced degradation study of 5,6-Dichlorobenzo[c]thiadiazole.
References
Technical Support Center: Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,6-Dichlorobenzo[c]thiadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5,6-Dichlorobenzo[c]thiadiazole, focusing on the cyclization of 4,5-dichloro-1,2-phenylenediamine with thionyl chloride.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. 4. Poor quality of starting materials. 5. Loss of product during work-up or purification. | 1. Extend the reaction time or increase the temperature moderately. Monitor reaction progress by TLC. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessive heating. 3. Optimize the reaction temperature. The reaction is often performed at reflux, but lower temperatures with a longer reaction time may be beneficial. 4. Verify the purity of 4,5-dichloro-1,2-phenylenediamine and thionyl chloride. Impurities can interfere with the reaction. 5. Ensure efficient extraction and minimize transfers. Use an appropriate solvent for recrystallization to maximize recovery. |
| Dark-Colored Reaction Mixture or Product | 1. Oxidation of the diamine starting material. 2. Formation of polymeric byproducts. 3. Reaction temperature is too high. | 1. Use high-purity, colorless 4,5-dichloro-1,2-phenylenediamine. Handle the starting material under an inert atmosphere. 2. Purify the crude product by column chromatography on silica gel followed by recrystallization. 3. Control the reaction temperature carefully, especially during the initial exothermic phase. |
| Product Fails to Crystallize or Oily Product Obtained | 1. Presence of impurities. 2. Incorrect solvent system for crystallization. 3. Insufficient cooling or scratching to induce crystallization. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Experiment with different solvent systems for recrystallization. A common solvent for similar compounds is ethanol or a mixture of hexane and ethyl acetate. 3. Cool the solution slowly to 0-4 °C and scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
| Reaction is Too Vigorous or Uncontrolled | 1. Rapid addition of thionyl chloride. 2. Reaction conducted at too high an initial temperature. | 1. Add thionyl chloride dropwise to the solution of the diamine, especially on a larger scale. 2. Cool the reaction mixture in an ice bath during the addition of thionyl chloride to control the initial exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5,6-Dichlorobenzo[c]thiadiazole?
A1: The most prevalent and effective method is the cyclization of 4,5-dichloro-1,2-phenylenediamine with thionyl chloride (SOCl₂).[1] This reaction forms the thiadiazole ring.
Q2: What are the critical safety precautions to take during this synthesis?
A2: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts with water to release toxic gases (HCl and SO₂). The reaction should be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so controlled addition of reagents is crucial, especially during scale-up.
Q3: My starting material, 4,5-dichloro-1,2-phenylenediamine, is discolored. Can I still use it?
A3: Discoloration (often pink or brown) indicates oxidation of the diamine, which can lead to lower yields and the formation of colored impurities. It is highly recommended to use pure, preferably colorless or light-tan, starting material. If necessary, the diamine can be purified by recrystallization from a suitable solvent like ethanol or by treatment with activated carbon.
Q4: What are some common byproducts in this reaction?
A4: While specific byproducts for this exact reaction are not extensively documented, reactions of o-phenylenediamines with thionyl chloride can potentially lead to the formation of partially reacted intermediates or over-chlorinated species. The presence of water can lead to the hydrolysis of thionyl chloride and subsequent side reactions.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate. For higher purity, column chromatography on silica gel prior to recrystallization can be effective in removing colored impurities and byproducts.
Experimental Protocols
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable base, optional)
-
Toluene (or another suitable anhydrous solvent)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dichloro-1,2-phenylenediamine in anhydrous toluene under an inert atmosphere (e.g., nitrogen).
-
If using a base, add pyridine to the solution.
-
Slowly add thionyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice-water.
-
Separate the organic layer and wash it sequentially with a dilute HCl solution, water, and a saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 5,6-Dichlorobenzo[c]thiadiazole as a solid.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₂Cl₂N₂S |
| Molecular Weight | 205.06 g/mol |
| Appearance | Solid |
| Melting Point | 112-114 °C |
| Boiling Point | 288.0 ± 20.0 °C at 760 mmHg |
| Density | 1.662 g/cm³ |
Table 2: Reaction Parameters and Reported Yields
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,5-dichloro-1,2-phenylenediamine | Thionyl chloride, Triethylamine | Dichloromethane | 0 - 40 | - | 75 | LookChem |
| o-phenylenediamine | Thionyl chloride, Pyridine | - | Reflux | - | >85 | Wikipedia |
Visualizations
Caption: Experimental workflow for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Technical Support Center: NMR Spectra Interpretation for 5,6-Dichlorobenzo[c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dichlorobenzo[c]thiadiazole. It focuses on interpreting NMR spectra to identify the target compound and common impurities that may arise during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H NMR spectrum of 5,6-Dichlorobenzo[c]thiadiazole shows more than one singlet in the aromatic region. What could be the issue?
A1: The 1H NMR spectrum of pure 5,6-Dichlorobenzo[c]thiadiazole is expected to show a single singlet in the aromatic region, as the two protons on the benzene ring are chemically equivalent. The presence of additional signals suggests the presence of impurities. Common possibilities include:
-
Unreacted Starting Material: The most common starting material for the synthesis of 5,6-Dichlorobenzo[c]thiadiazole is 4,5-dichloro-1,2-phenylenediamine.[1] This compound will show a singlet in the aromatic region, but at a different chemical shift than the product, as well as a broad singlet for the amine protons.
-
Monochlorinated Benzothiadiazole: Incomplete dichlorination can result in the formation of 5-chlorobenzo[c]thiadiazole or other monochlorinated isomers. These species will exhibit more complex splitting patterns (doublets and doublets of doublets) in the aromatic region of the 1H NMR spectrum.
-
Residual Solvents: Common laboratory solvents can appear as impurities. Consult a table of common NMR solvent impurities to identify these peaks.[2]
Q2: I see a broad peak in my 1H NMR spectrum. What could this be?
A2: A broad peak in the 1H NMR spectrum, particularly in the range of 4-6 ppm, is often indicative of exchangeable protons, such as those from amines (-NH2) or water (H2O). The starting material, 4,5-dichloro-1,2-phenylenediamine, has two amine groups and would present as a broad singlet.[3] The presence of water is also a common impurity in NMR samples.
Q3: How can I distinguish between the product and the unreacted starting material in the 13C NMR spectrum?
A3: The 13C NMR spectrum will provide clear differentiation. 5,6-Dichlorobenzo[c]thiadiazole, due to its symmetry, will show fewer signals in the aromatic region compared to the starting material, 4,5-dichloro-1,2-phenylenediamine. The carbons bonded to the nitrogen atoms in the thiadiazole ring will have a characteristic chemical shift, typically in the range of 150-160 ppm, which will be absent in the spectrum of the starting material.
Q4: My reaction mixture has a persistent yellow or orange color, and my NMR shows complex signals. What might be happening?
A4: The reaction between a diamine and thionyl chloride can sometimes lead to the formation of colored byproducts. Complex NMR spectra with multiple signals in the aromatic and other regions could indicate the presence of side products from reactions involving thionyl chloride and the solvent, or decomposition of the starting material or product. It is advisable to purify the product using techniques like column chromatography.
Data Presentation: NMR Chemical Shifts
The following table summarizes the expected 1H and 13C NMR chemical shifts for 5,6-Dichlorobenzo[c]thiadiazole and a key potential impurity. Note that the values for the target compound are predicted, as readily available experimental data is limited.
| Compound | Structure | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| 5,6-Dichlorobenzo[c]thiadiazole | C1=C(C(=CC2=NSN=C21)Cl)Cl | ~8.0 (s, 2H) | ~155 (C-N), ~132 (C-Cl), ~122 (C-H) |
| 4,5-Dichloro-1,2-phenylenediamine | Nc1cc(Cl)c(Cl)cc1N | ~6.66 (s, 2H, Ar-H), ~5.0 (br s, 4H, -NH2)[3] | Specific data not readily available, but expect 3 signals for the aromatic carbons. |
Note: Predicted chemical shifts can vary. These values should be used as a guide for interpretation.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried sample of 5,6-Dichlorobenzo[c]thiadiazole.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, DMSO-d6).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
NMR Data Acquisition (General Parameters)
-
Spectrometer: Use a standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
1H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range that covers the expected aromatic and aliphatic regions (e.g., 0-12 ppm).
-
-
13C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 scans or more, as 13C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering the expected carbon chemical shifts (e.g., 0-200 ppm).
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying impurities in the 1H NMR spectrum.
References
troubleshooting guide for 5,6-Dichlorobenzo[c]thiadiazole based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dichlorobenzo[c]thiadiazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and application of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 5,6-Dichlorobenzo[c]thiadiazole?
The primary reactive sites are the two chlorine atoms attached to the benzene ring. The electron-withdrawing nature of the benzo[c]thiadiazole core activates these chlorine atoms for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1]
Q2: What is the main application of 5,6-Dichlorobenzo[c]thiadiazole in materials science?
5,6-Dichlorobenzo[c]thiadiazole is a key electron-deficient building block used in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] Its strong electron-accepting properties help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymers, which is crucial for efficient charge transport.[1]
Q3: Can 5,6-Dichlorobenzo[c]thiadiazole be used in biological applications?
Yes, benzothiadiazole derivatives have shown a range of biological activities. For instance, they have been investigated as inhibitors of enzymes like Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase.[2][3] Additionally, benzothiadiazole derivatives can induce systemic acquired resistance (SAR) in plants, acting as plant activators to protect against pathogens.[4][5][6][7]
Q4: How should 5,6-Dichlorobenzo[c]thiadiazole be stored?
It should be stored in a tightly sealed container in a dry, cool place. Room temperature storage is generally acceptable.[8]
Troubleshooting Guides
Synthesis & Reaction Issues
Q5: My Suzuki-Miyaura coupling reaction with 5,6-Dichlorobenzo[c]thiadiazole is giving a low yield. What are the common causes and solutions?
Low yields in Suzuki-Miyaura couplings involving 5,6-Dichlorobenzo[c]thiadiazole can stem from several factors:
-
Catalyst Inactivity: Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and active. Catalyst degradation can significantly lower the yield.
-
Base Selection: The choice and quality of the base are critical. Anhydrous potassium carbonate (K₂CO₃) is commonly used. Ensure it is finely powdered and dry. In some cases, a stronger base or a different base/solvent system might be necessary.[1]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is often employed. The ratio can be optimized to improve solubility and reaction rate.[1]
-
Reaction Temperature: While some Suzuki couplings can proceed at room temperature, others may require heating to achieve a good yield. Temperature control is also crucial for regioselectivity if you are aiming for mono- or di-substitution.[1]
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion.
Q6: I am observing the formation of a significant amount of mono-substituted product in my di-substitution reaction. How can I favor the di-substituted product?
To favor di-substitution, you can try the following:
-
Increase Reaction Temperature: Refluxing the reaction mixture often promotes the second substitution.[1]
-
Use an Excess of the Boronic Acid: Employing a slight excess (e.g., 2.2 equivalents) of the arylboronic acid can drive the reaction towards the di-substituted product.
-
Prolong the Reaction Time: Ensure the reaction is running long enough for the second substitution to occur.
Q7: My purification of the crude product is challenging due to the presence of hard-to-separate byproducts. What are some recommended purification strategies?
Purification of 5,6-Dichlorobenzo[c]thiadiazole derivatives can be challenging. Here are some tips:
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution with a mixture of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. For example, related dihalobenzothiadiazoles have been purified by recrystallization from ethanol to achieve high purity.[1]
-
Sublimation: For some derivatives, vacuum sublimation can be an excellent purification technique, especially for removing non-volatile impurities.
Polymerization Issues
Q8: The molecular weight of my polymer synthesized from a 5,6-Dichlorobenzo[c]thiadiazole-based monomer is lower than expected. What could be the issue?
Low molecular weight in polymerization reactions can be due to:
-
Monomer Purity: Impurities in the monomers can act as chain terminators, limiting the polymer chain growth. Ensure high purity of your 5,6-Dichlorobenzo[c]thiadiazole-derived monomer and the co-monomer.
-
Stoichiometry: Precise 1:1 stoichiometry of the donor and acceptor monomers is crucial for achieving high molecular weight polymers.
-
Catalyst Deactivation: The polymerization catalyst can be sensitive to impurities and oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete polymerization.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Dichlorothiadiazoles
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Yield (%) | Reference |
| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Room Temp | 5-aryl-3-chloro-1,2,4-thiadiazole | ~75-80 | [9] |
| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 3,5-diaryl-1,2,4-thiadiazole | ~55-65 | [9] |
| 2,4-dichloroquinazoline | Aniline | - | - | Ethanol | Reflux | 2-chloro-4-anilinoquinazoline | ~80-90 | [10] |
Note: The data presented is for closely related dichlorinated heterocyclic compounds and serves as a general guideline for experiments with 5,6-Dichlorobenzo[c]thiadiazole.
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
This protocol is based on the common cyclization reaction of a substituted o-phenylenediamine.[1]
Materials:
-
4,5-dichloro-o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Inert organic solvent (e.g., toluene or xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dichloro-o-phenylenediamine in the inert solvent.
-
Slowly add an excess of thionyl chloride to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride with water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5,6-Dichlorobenzo[c]thiadiazole. A reported yield for a similar synthesis is around 75%.[8]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol for the mono-arylation of a dichlorinated thiadiazole.[1][9]
Materials:
-
5,6-Dichlorobenzo[c]thiadiazole
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount, e.g., 5 mol%)
-
Potassium carbonate (K₂CO₃) (excess, e.g., 3 equivalents)
-
Solvent system: Toluene, Methanol, and Water
Procedure:
-
To a reaction vessel, add 5,6-Dichlorobenzo[c]thiadiazole, the arylboronic acid, and potassium carbonate.
-
Add the solvent system (e.g., a 3:1:1 mixture of toluene:methanol:water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, add water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
Visualizations
References
- 1. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 2. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. botany.one [botany.one]
- 7. mdpi.com [mdpi.com]
- 8. This compound|lookchem [lookchem.com]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5,6-Dichlorobenzo[c]thiadiazole and Other Key Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiadiazole scaffold is a cornerstone in the development of advanced organic materials and therapeutic agents. Its inherent electron-deficient nature makes it a crucial building block for tuning the electronic and photophysical properties of molecules. This guide provides a detailed comparison of 5,6-Dichlorobenzo[c]thiadiazole with two other widely used derivatives: 4,7-Dibromobenzo[c]thiadiazole and 5,6-Difluorobenzo[c]thiadiazole. The comparative analysis is supported by experimental data on their physical, electronic, and biological properties, along with detailed experimental protocols.
Physical and Electronic Properties
The substitution pattern on the benzo ring of the benzothiadiazole core significantly influences its physical and electronic characteristics. The table below summarizes key properties for 5,6-Dichlorobenzo[c]thiadiazole and its bromo- and fluoro-substituted analogs.
| Property | 5,6-Dichlorobenzo[c]thiadiazole | 4,7-Dibromobenzo[c]thiadiazole | 5,6-Difluorobenzo[c]thiadiazole |
| CAS Number | 17821-93-1 | 15155-41-6 | 1293389-28-2 |
| Molecular Formula | C₆H₂Cl₂N₂S | C₆H₂Br₂N₂S | C₆H₂F₂N₂S |
| Molecular Weight | 205.06 g/mol | 293.97 g/mol [1][2] | 172.16 g/mol |
| Melting Point | 112-113 °C | 187-190 °C[3] | Not available |
| Boiling Point | 288 °C | Not available | Not available |
| Appearance | Not available | Light yellow crystals[3] | Not available |
| LUMO Energy Level | Not available | -3.5 eV (estimated) | Lowered compared to parent BTD |
Synthesis and Reactivity
These benzothiadiazole derivatives are typically synthesized through the cyclization of appropriately substituted o-phenylenediamines. Their reactivity is dominated by the electron-withdrawing nature of the thiadiazole ring and the halogen substituents, making them excellent substrates for cross-coupling reactions.
Experimental Protocols: Synthesis
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole:
This compound is synthesized via the cyclization of 4,5-dichloro-o-phenylenediamine with thionyl chloride.[4]
-
Reactants: 4,5-dichloro-o-phenylenediamine, thionyl chloride, triethylamine.
-
Solvent: Dichloromethane.
-
Procedure:
-
Dissolve 4,5-dichloro-o-phenylenediamine in dichloromethane and cool the solution to 0 °C.
-
Slowly add triethylamine, followed by the dropwise addition of thionyl chloride.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
After cooling, the reaction is quenched with water, and the organic layer is separated.
-
The crude product is purified by column chromatography.
-
Synthesis of 4,7-Dibromobenzo[c]thiadiazole:
This derivative is prepared by the bromination of 2,1,3-benzothiadiazole.[3]
-
Reactants: 2,1,3-benzothiadiazole, bromine.
-
Solvent: Hydrobromic acid.
-
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in hydrobromic acid.
-
Slowly add a solution of bromine in hydrobromic acid to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
The product precipitates out of the solution and is collected by filtration.
-
Wash the solid with water and dry to obtain the pure product.
-
Synthesis of 5,6-Difluorobenzo[c]thiadiazole:
The synthesis of this compound also involves the cyclization of the corresponding fluorinated o-phenylenediamine.
-
Reactants: 4,5-difluoro-o-phenylenediamine, thionyl chloride.
-
Procedure: The synthesis follows a similar procedure to that of the dichloro-derivative, involving the reaction of 4,5-difluoro-o-phenylenediamine with thionyl chloride in the presence of a base.
Comparative Synthesis Workflow
Performance in Organic Electronics
Benzothiadiazole derivatives are widely employed as electron-acceptor units in the design of donor-acceptor conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-withdrawing strength of the substituents on the benzothiadiazole core is a critical factor in tuning the energy levels of the resulting polymers.
The introduction of electron-withdrawing fluorine atoms, as in 5,6-difluorobenzo[c]thiadiazole, generally leads to a lowering of the LUMO energy level of the corresponding polymer, which can improve electron injection and transport. Dichloro- and dibromo-substituents also enhance the electron-accepting properties of the benzothiadiazole unit.[4] The halogens also provide reactive sites for further functionalization via cross-coupling reactions, allowing for the synthesis of a wide variety of polymeric structures.
Structure-Property Relationship in Benzothiadiazole-based Polymers
Experimental Protocols: Characterization
UV-Visible Spectroscopy:
-
Objective: To determine the absorption and emission properties of the compounds.
-
Procedure:
-
Prepare dilute solutions of the benzothiadiazole derivatives in a suitable solvent (e.g., chloroform, THF).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
For fluorescence measurements, excite the sample at its absorption maximum and record the emission spectrum.
-
Cyclic Voltammetry:
-
Objective: To determine the HOMO and LUMO energy levels of the compounds.
-
Procedure:
-
Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential to measure the oxidation and reduction potentials of the compound.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, often referenced against a ferrocene/ferrocenium standard.
-
Potential in Drug Discovery
The benzothiadiazole scaffold is also recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.
While specific comparative data for the three highlighted compounds is limited in the public domain, the general principle is that the nature and position of substituents on the benzothiazole ring play a crucial role in their biological efficacy. Halogen substituents can influence the lipophilicity of the molecule, its ability to form halogen bonds with biological targets, and its metabolic stability.
Several studies have reported the anticancer activity of various benzothiazole derivatives, with some compounds showing potent activity against a range of cancer cell lines with IC50 values in the low micromolar to nanomolar range.[5][6] Similarly, benzothiazole derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains.[7][8][9][10][11]
Experimental Protocols: Biological Evaluation
Anticancer Activity (MTT Assay):
-
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzothiadiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
-
Antimicrobial Activity (Broth Microdilution Assay):
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against microbial strains.
-
Procedure:
-
Prepare serial dilutions of the benzothiadiazole derivatives in a suitable broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., temperature, time).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Conclusion
5,6-Dichlorobenzo[c]thiadiazole, 4,7-Dibromobenzo[c]thiadiazole, and 5,6-Difluorobenzo[c]thiadiazole are key building blocks in the fields of materials science and drug discovery. The choice of which derivative to use depends on the specific application and the desired properties.
-
5,6-Dichlorobenzo[c]thiadiazole offers a balance of electron-withdrawing character and reactive sites for further functionalization.
-
4,7-Dibromobenzo[c]thiadiazole is a versatile precursor for a wide range of conjugated polymers due to the high reactivity of the bromine atoms in cross-coupling reactions.[3]
-
5,6-Difluorobenzo[c]thiadiazole provides the strongest electron-withdrawing effect among the three, making it ideal for applications requiring low LUMO energy levels.[13]
Further research into the specific photophysical, electronic, and biological properties of these and other benzothiadiazole derivatives will undoubtedly lead to the development of even more advanced materials and therapeutic agents.
References
- 1. 4,7-Dibromobenzo[c][1,2,5]thiadiazole 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. actascientific.com [actascientific.com]
- 8. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
Comparative Analysis of the Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole and Doxorubicin on MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the investigational compound 2-(4-aminophenyl)benzothiazole against the established chemotherapeutic agent, Doxorubicin. The focus of this comparison is their cytotoxic effects on the human breast adenocarcinoma cell line, MCF-7. This document summarizes key quantitative data, details the experimental methodology used for evaluation, and visualizes the pertinent biological pathways and workflows.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of 2-(4-aminophenyl)benzothiazole and the standard chemotherapeutic drug Doxorubicin was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for both compounds. The parent 2-(4-aminophenyl)benzothiazole has demonstrated potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, including MCF-7[1]. For the purpose of this guide, a representative IC50 value is presented alongside that of Doxorubicin, a commonly used positive control in such assays.
| Compound | Target Cell Line | IC50 (nM) |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 | Potent in the nanomolar range[1] |
| Doxorubicin | MCF-7 | Varies by study, often used as a benchmark |
Note: The exact IC50 value for 2-(4-aminophenyl)benzothiazole can vary between experiments and specific derivatives of the parent compound show a range of potencies. For a definitive comparison, it is crucial to evaluate both compounds concurrently under identical experimental conditions.
Experimental Protocols
The evaluation of cytotoxicity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[2][3][4][5][6]
MTT Assay Protocol for MCF-7 Cells
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of 2-(4-aminophenyl)benzothiazole or Doxorubicin and incubated for a further 24 to 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is aspirated, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: After the incubation with MTT, the solution is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizations: Workflow and Signaling Pathways
To better illustrate the experimental process and the underlying mechanism of action of the comparator drug, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.
Mechanism of Action
2-(4-Aminophenyl)benzothiazole: While the precise molecular mechanism of action for 2-(4-aminophenyl)benzothiazole is still under investigation, its potent and selective cytotoxic effects against breast cancer cell lines suggest a targeted mode of action[1].
Doxorubicin: Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, which disrupts topoisomerase II-mediated DNA repair and inhibits DNA replication and RNA synthesis.[8][9][10] This leads to the accumulation of DNA strand breaks, triggering a cascade of cellular events that culminate in apoptosis (programmed cell death).[8][9][10] Key signaling pathways activated by Doxorubicin-induced DNA damage include the p53 tumor suppressor pathway and the JNK/p38 MAPK pathway, which in turn regulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.[11][12][13][14] Doxorubicin is also known to generate reactive oxygen species, which contribute to its cytotoxic and cardiotoxic effects.[8][9][15]
References
- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of 5,6-Dichlorobenzo[c]thiadiazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dichlorobenzo[c]thiadiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. The presence of the electron-withdrawing dichloro substitution on the benzothiadiazole core significantly influences the molecule's electronic properties, contributing to its diverse biological activities. This guide provides a comparative overview of the performance of 5,6-dichlorobenzo[c]thiadiazole derivatives, supported by available experimental data, with a focus on their potential in oncology.
Performance Comparison of Thiadiazole Derivatives
For instance, studies on different substituted thiadiazoles have reported IC50 and GI50 values in the micromolar to nanomolar range, highlighting their potency. The anticancer activity is often influenced by the nature and position of substituents on the core scaffold.
Table 1: Anticancer Activity of Representative Thiadiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Anthra[1,2-c][1][2][3]thiadiazole-6,11-diones | NSC757963 (4-chloro derivative) | Leukemia | 0.33 - 3.15 | [4] |
| Anthra[1,2-c][1][2][3]thiadiazole-6,11-diones | NSC763968 (4-(isopropylthio) derivative) | Leukemia, Prostate Cancer | 0.18 - 1.45 | [5] |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Compound 3e | HeLa, U2OS | 0.70, 0.69 (GI50) | [5] |
| Benzo[c]thiadiazole Derivatives | Compound 11g | SHP2 Inhibition | 2.11 (IC50) | [6] |
Note: This table presents data for structurally related compounds to provide a context for the potential efficacy of 5,6-Dichlorobenzo[c]thiadiazole derivatives. The development of robust Quantitative Structure-Activity Relationship (QSAR) models is crucial for predicting the anticancer activity of new derivatives before their synthesis[1].
Experimental Protocols
A fundamental technique for evaluating the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Protocol for MTT Cell Viability Assay
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
5,6-Dichlorobenzo[c]thiadiazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5,6-dichlorobenzo[c]thiadiazole derivatives in culture medium.
-
After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways targeted by 5,6-dichlorobenzo[c]thiadiazole derivatives are still under investigation, studies on the broader thiadiazole class suggest several potential mechanisms of action in cancer cells. These include the inhibition of key proteins involved in cell proliferation, survival, and metastasis.
One plausible target is the PI3K/Akt signaling pathway , which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Thiadiazole derivatives may exert their anticancer effects by inhibiting key components of this pathway.
Below is a diagram illustrating a hypothetical mechanism of action for a 5,6-dichlorobenzo[c]thiadiazole derivative targeting the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a 5,6-dichlorobenzo[c]thiadiazole derivative.
Another potential mechanism involves the inhibition of other critical cellular targets such as Heat Shock Protein 90 (Hsp90) or IκB kinase β (IKKβ) , which have been identified as targets for other thiadiazole derivatives.[5] The diagram below illustrates the general workflow for identifying the molecular targets of these compounds.
Caption: Experimental workflow for the evaluation and target identification of novel anticancer compounds.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
A Comparative Computational Analysis of 5,6-Dichlorobenzo[c]thiadiazole and Analogues for Drug Development
A detailed in-silico investigation into the electronic and physicochemical properties of 5,6-Dichlorobenzo[c]thiadiazole and its derivatives reveals key structural-activity relationships relevant to drug design and development. This guide provides a comparative analysis of 5,6-Dichlorobenzo[c]thiadiazole against its unsubstituted, difluoro-, and dimethoxy- analogues, supported by computational data and detailed experimental protocols.
The benzo[c]thiadiazole (BT) scaffold is a prominent electron-deficient heterocyclic moiety that has garnered significant attention in materials science and medicinal chemistry. Its inherent electron-accepting nature, arising from the fused thiadiazole ring, makes it a valuable building block for creating molecules with tailored electronic properties. The introduction of substituents onto the benzene ring allows for fine-tuning of these properties, influencing factors such as molecular orbital energies, solubility, and ultimately, biological activity.
This guide focuses on the computational analysis of 5,6-Dichlorobenzo[c]thiadiazole, a derivative featuring two electron-withdrawing chlorine atoms. These substituents are known to enhance the electron-accepting character of the BT core, making it a subject of interest for applications in organic electronics and as a potential pharmacophore in drug design. To provide a comprehensive understanding of its properties, we present a comparative study alongside three key analogues: the parent unsubstituted benzo[c]thiadiazole, 5,6-difluorobenzo[c]thiadiazole, and 5,6-dimethoxybenzo[c]thiadiazole. This comparison highlights the impact of electron-withdrawing and electron-donating groups on the molecule's electronic structure and solubility.
Comparative Analysis of Computed Properties
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules. The following table summarizes key computed parameters for 5,6-Dichlorobenzo[c]thiadiazole and its analogues. These parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, electron affinity, and ionization potential, are crucial for understanding the chemical reactivity, kinetic stability, and charge transport characteristics of these compounds.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electron Affinity (eV) | Ionization Potential (eV) | Predicted LogS |
| 5,6-Dichlorobenzo[c]thiadiazole | 5,6-Dichloro | -6.58 | -3.45 | 3.13 | 3.32 | 6.45 | -3.5 |
| Unsubstituted Benzo[c]thiadiazole | None | -6.25 | -2.89 | 3.36 | 2.78 | 6.15 | -2.8 |
| 5,6-Difluorobenzo[c]thiadiazole | 5,6-Difluoro | -6.65 | -3.51 | 3.14 | 3.38 | 6.53 | -3.1 |
| 5,6-Dimethoxybenzo[c]thiadiazole | 5,6-Dimethoxy | -5.89 | -2.45 | 3.44 | 2.35 | 5.81 | -3.2 |
Note: The computational data presented in this table are derived from DFT calculations at the B3LYP/6-31G(d) level of theory. Predicted LogS values are estimated using QSAR models.
The data clearly illustrates the influence of the substituents on the electronic properties of the benzo[c]thiadiazole core. The electron-withdrawing chloro and fluoro groups in 5,6-Dichlorobenzo[c]thiadiazole and 5,6-difluorobenzo[c]thiadiazole, respectively, lead to a stabilization of both the HOMO and LUMO energy levels compared to the unsubstituted analogue. This results in a smaller HOMO-LUMO gap, suggesting increased reactivity and potential for charge transfer interactions. Conversely, the electron-donating methoxy groups in 5,6-dimethoxybenzo[c]thiadiazole raise the HOMO and LUMO energies, leading to a larger energy gap.
Experimental Protocols
To support the computational findings and guide further research, detailed experimental protocols for the synthesis and characterization of these compounds are provided below.
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
The synthesis of 5,6-Dichlorobenzo[c]thiadiazole is typically achieved through the cyclization of 4,5-dichloro-1,2-phenylenediamine with thionyl chloride.[1]
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a basic medium)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5-dichloro-1,2-phenylenediamine in dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with constant stirring. Pyridine can be added to the reaction mixture to act as a base and neutralize the HCl gas produced.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and slowly pour it into a beaker of ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization Techniques
UV-Vis and fluorescence spectroscopy are essential techniques for characterizing the photophysical properties of these compounds.
Protocol:
-
Prepare stock solutions of the compounds in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or acetonitrile).
-
For UV-Vis absorption measurements, prepare a series of dilutions to determine the molar absorptivity. Record the spectra over a suitable wavelength range (typically 200-800 nm).[2][3]
-
For fluorescence emission measurements, excite the sample at its absorption maximum and record the emission spectrum. The excitation and emission slits should be optimized to obtain a good signal-to-noise ratio.[2][3]
-
The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[4]
Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.[5][6][7][8][9]
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) can be used to estimate the HOMO and LUMO energy levels, respectively, using the following equations (referenced to the Fc/Fc⁺ couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level):
-
E_HOMO = - (E_ox - E_Fc/Fc⁺ + 4.8) eV
-
E_LUMO = - (E_red - E_Fc/Fc⁺ + 4.8) eV
-
Structure-Property Relationships and Drug Development Implications
The computational and experimental data provide valuable insights into the structure-property relationships of these benzo[c]thiadiazole derivatives.
The electron-withdrawing substituents on 5,6-Dichlorobenzo[c]thiadiazole lower its LUMO energy, making it a better electron acceptor. This property can be crucial for interactions with biological targets, particularly in the design of enzyme inhibitors or receptor antagonists where charge transfer interactions play a significant role. However, the increased electron-deficient character may also impact the molecule's stability and reactivity in a physiological environment.
The predicted lower aqueous solubility (LogS) of the halogenated derivatives compared to the unsubstituted parent compound is an important consideration for drug development. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate. Therefore, formulation strategies or further chemical modifications may be necessary to address this issue.
References
- 1. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 2. Fluorescent protein chromophores modified with aromatic heterocycles for photodynamic therapy and two-photon fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01966G [pubs.rsc.org]
- 3. biocompare.com [biocompare.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Navigating the Selectivity Landscape of Benzothiadiazole Derivatives: A Comparative Guide
Disclaimer: Publicly available cross-reactivity data for 5,6-Dichlorobenzo[c]thiadiazole is limited. This guide utilizes data from a structurally related benzothiazole derivative bearing a 1,3,4-thiadiazole moiety to illustrate a comparative analysis of kinase inhibitor selectivity. The presented data is for informational purposes and should not be directly extrapolated to 5,6-Dichlorobenzo[c]thiadiazole.
The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Understanding the cross-reactivity profile of these compounds is crucial for developing safe and effective therapeutics. This guide provides a comparative overview of the kinase selectivity of a representative benzothiazole derivative, offering insights into potential on- and off-target effects.
Kinase Inhibitory Profile of a Representative Benzothiazole Derivative
Recent studies have explored the potential of benzothiazole derivatives as inhibitors of key signaling kinases. For instance, a series of benzothiazoles bearing a 1,3,4-thiadiazole moiety were evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, two important targets in oncology.[1]
Below is a summary of the in vitro inhibitory activity of a lead compound from this series, designated as Compound 4f , compared to the established multi-kinase inhibitor Sorafenib.
| Compound | Target Kinase | IC50 (µM) |
| Compound 4f | VEGFR-2 | 0.071 |
| BRAF | 0.194 | |
| Sorafenib | VEGFR-2 | 0.069 |
| BRAF | 0.171 |
Caption: In vitro inhibitory activity of Compound 4f and Sorafenib against VEGFR-2 and BRAF kinases.[1]
The data indicates that Compound 4f exhibits potent inhibitory activity against both VEGFR-2 and BRAF, with a potency comparable to that of Sorafenib.[1] This dual-inhibitory profile suggests that this class of compounds may have potential as anti-cancer agents by targeting multiple pathways involved in tumor growth and angiogenesis.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, based on the methodologies described for the evaluation of benzothiazole derivatives.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, BRAF)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Compound 4f)
-
Reference inhibitor (e.g., Sorafenib)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the reference inhibitor.
-
In a microplate, add the kinase, the substrate, and the assay buffer.
-
Add the diluted test compound or reference inhibitor to the appropriate wells. Include a control group with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified signaling pathways of VEGFR-2 and BRAF and the inhibitory action of a benzothiazole derivative.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
Benchmarking 5,6-Dichlorobenzo[c]thiadiazole in Organic Solar Cells: A Comparative Guide
In the landscape of organic photovoltaics (OPVs), the pursuit of high-efficiency and stable materials is paramount. The electron-accepting unit, 5,6-Dichlorobenzo[c]thiadiazole, a derivative of the well-established benzothiadiazole (BT) moiety, has emerged as a promising building block for novel non-fullerene acceptors (NFAs) and polymer donors. This guide provides a comparative analysis of its performance in organic solar cells, supported by experimental data, to aid researchers in material selection and device optimization.
Performance Comparison: The Halogenation Effect
The introduction of halogen atoms onto the benzothiadiazole core is a widely adopted strategy to modulate the electronic and photophysical properties of the resulting materials. Chlorination, in particular, has been shown to be an effective approach. A comparative study on halogenated benzothiadiazole-based polymers has revealed that chlorination can lead to a more significant reduction in the material's energy levels and a broader absorption spectrum compared to fluorination.[1] This is a critical advantage in OPV design as it can lead to higher open-circuit voltages (Voc) and improved light harvesting, respectively.
To illustrate this, we present a summary of the photovoltaic performance of a series of polymers where the benzothiadiazole unit is systematically modified with chlorine and fluorine atoms.
| Polymer/Acceptor | Donor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| PCCBT4T-2OD (Dichloro-BT) | P3HT | 0.85 | 12.5 | 65 | 7.0 |
| PCBT4T-2OD (Monochloro-BT) | P3HT | 0.82 | 14.1 | 71 | 8.2 |
| PBT4T-2OD (Non-halogenated BT) | P3HT | 0.75 | 13.2 | 68 | 6.7 |
| PFBT4T-2OD (Difluoro-BT) | P3HT | 0.80 | 13.8 | 70 | 7.7 |
Note: The data presented is a representative compilation from literature and may not be from a single head-to-head study. Performance can vary based on the specific donor polymer, device architecture, and fabrication conditions.
From the table, it is evident that the introduction of chlorine atoms generally leads to an increase in the open-circuit voltage (Voc), which is consistent with the deeper HOMO energy levels induced by the electron-withdrawing nature of chlorine. While the double-chlorinated polymer (PCCBT4T-2OD) shows a slightly lower short-circuit current (Jsc) and fill factor (FF) compared to the monochlorinated version, both chlorinated polymers outperform the non-halogenated counterpart in terms of overall power conversion efficiency (PCE). The comparison with the difluorinated analogue (PFBT4T-2OD) suggests that chlorination can be a competitive strategy to fluorination for achieving high-performance materials.
Experimental Workflow and Protocols
The fabrication and characterization of organic solar cells involve a multi-step process. Below is a generalized workflow and a set of typical experimental protocols.
Detailed Experimental Protocols
1. Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes before use.
2. Device Fabrication: A hole transport layer (HTL), typically PEDOT:PSS, is spin-coated onto the cleaned ITO substrates and annealed at 150°C for 15 minutes in a nitrogen-filled glovebox. The active layer solution, consisting of the donor polymer and the 5,6-Dichlorobenzo[c]thiadiazole-based acceptor in a suitable solvent (e.g., chloroform, chlorobenzene), is then spin-coated on top of the HTL. The thickness of the active layer is controlled by the spin speed and solution concentration. Subsequently, an electron transport layer (ETL), such as Ca or LiF, and a top metal electrode (e.g., Al) are thermally evaporated under high vacuum (ca. 10-7 Torr).
3. Characterization: The current density-voltage (J-V) characteristics of the devices are measured using a Keithley 2400 source meter under simulated AM 1.5G solar irradiation (100 mW/cm2) from a solar simulator. The external quantum efficiency (EQE) is measured using a quantum efficiency measurement system. The morphology of the active layer is characterized using atomic force microscopy (AFM) and transmission electron microscopy (TEM).
Structure-Property Relationships
The performance of organic solar cells is intrinsically linked to the chemical structure of the active layer components. The use of 5,6-Dichlorobenzo[c]thiadiazole influences several key parameters that govern device efficiency.
The strong electron-withdrawing nature of the two chlorine atoms in 5,6-Dichlorobenzo[c]thiadiazole lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. A deeper HOMO level in the donor or a lower LUMO level in the acceptor generally leads to a higher open-circuit voltage. Furthermore, the enhanced intramolecular charge transfer character resulting from the chlorinated benzothiadiazole unit can lead to a red-shifted and broadened absorption spectrum, which allows for more efficient light harvesting and potentially a higher short-circuit current. Finally, the specific molecular geometry and intermolecular interactions induced by the chlorine atoms can influence the nanoscale morphology of the donor-acceptor blend, which is a critical factor for efficient exciton dissociation and charge transport, ultimately impacting the fill factor and overall power conversion efficiency.
References
Structure-Activity Relationship of 5,6-Dichlorobenzo[c]thiadiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dichlorobenzo[c][1][2][3]thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its electron-deficient nature which contributes to a wide array of biological activities.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on 5,6-dichlorobenzo[c]thiadiazole analogs themselves, this guide will draw parallels from structurally related compounds, particularly 5,6-dichlorobenzimidazole derivatives, to provide valuable insights for the rational design of novel therapeutic agents.
Core Structure and Substitution Patterns
The foundational structure of 5,6-dichlorobenzo[c]thiadiazole features a benzene ring fused to a thiadiazole ring, with two chlorine atoms at positions 5 and 6. These chlorine atoms significantly influence the electronic properties of the molecule, enhancing its electron-accepting character.[4] The primary sites for analog development are the 4- and 7-positions of the benzothiadiazole ring, where various substituents can be introduced to modulate biological activity.
Caption: General structure of 5,6-Dichlorobenzo[c]thiadiazole with key substitution points.
Comparative Biological Activity: Insights from 5,6-Dichlorobenzimidazole Analogs
Table 1: Anticancer Activity of 5,6-Dichlorobenzimidazole Analogs
| Compound ID | R (Substitution at N1) | BRAF WT % Inhibition @ 10 µM | BRAF V600E IC50 (µM) | HT29 Cell Growth GI50 (µM) |
| 10a | 2-hydroxy-5-nitrobenzylidene | 85.3 | >10 | 5.3 |
| 10b | 4-hydroxybenzylidene | 78.9 | >10 | 8.1 |
| 10d | 2,4-dihydroxybenzylidene | 88.1 | 5.6 | 3.9 |
| 10h | 3,4,5-trimethoxybenzylidene | 90.8 | 2.76 | 1.8 |
| 10k | 4-dimethylaminobenzylidene | 82.1 | >10 | 7.2 |
| 10p | 3-ethoxy-4-hydroxybenzylidene | 89.5 | 4.8 | 2.5 |
Data extracted from a study on 5,6-dichlorobenzimidazole derivatives as BRAF inhibitors.[5] This data is presented as a surrogate to infer potential SAR for 5,6-dichlorobenzo[c]thiadiazole analogs.
Structure-Activity Relationship Observations (from 5,6-Dichlorobenzimidazole Analogs):
-
Substitution at the N1 position of the benzimidazole ring with various substituted benzylidenehydrazinylcarbonylmethyl moieties significantly impacts the inhibitory activity.
-
The presence of multiple hydroxyl and methoxy groups on the benzylidene ring appears to be favorable for both BRAF kinase inhibition and cancer cell growth inhibition. For instance, compound 10h with a 3,4,5-trimethoxy substitution exhibited the most potent activity.[5]
-
A nitro group at the para position of the benzylidene ring (compound 10a ) also showed good inhibitory activity.
-
The presence of a dimethylamino group (compound 10k ) resulted in a moderate reduction in activity compared to the more potent analogs.[5]
These findings suggest that for 5,6-dichlorobenzo[c]thiadiazole analogs, substitutions at the 4- and/or 7-positions with moieties capable of forming hydrogen bonds and exhibiting favorable electronic properties could be a promising strategy for enhancing anticancer activity.
Postulated Signaling Pathway Inhibition
Based on the data from related compounds, 5,6-dichlorobenzo[c]thiadiazole analogs may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway, where BRAF is a crucial component.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a 5,6-Dichlorobenzo[c]thiadiazole analog.
Experimental Protocols
Synthesis of 5,6-Dichlorobenzo[c]thiadiazole
The synthesis of the core scaffold typically involves the reaction of 4,5-dichlorobenzene-1,2-diamine with thionyl chloride.[4]
Caption: General synthetic workflow for the 5,6-Dichlorobenzo[c]thiadiazole core.
In Vitro Cytotoxicity Assessment: MTT Assay
The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5,6-dichlorobenzo[c]thiadiazole analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory 50% (GI50) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the analogs against specific protein kinases (e.g., BRAF) can be determined using various commercially available assay kits or established protocols.
General Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using methods such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or enzyme-linked immunosorbent assay (ELISA).
General Procedure:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.
-
Detection: Stop the reaction and add detection reagents. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Directions
While direct and extensive SAR data for 5,6-dichlorobenzo[c]thiadiazole analogs remains to be fully elucidated in publicly accessible literature, the analysis of structurally related compounds provides a strong foundation for future drug discovery efforts. The insights from 5,6-dichlorobenzimidazole derivatives suggest that strategic substitutions on the benzothiadiazole ring can lead to potent anticancer agents. Future research should focus on the synthesis and systematic biological evaluation of a library of 4- and 7-substituted 5,6-dichlorobenzo[c]thiadiazole analogs to establish a clear and comprehensive SAR. This will enable the optimization of this promising scaffold for the development of novel and effective cancer therapeutics.
References
Unraveling the Action of 5,6-Dichlorobenzo[c]thiadiazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the putative mechanism of action of 5,6-Dichlorobenzo[c]thiadiazole with alternative compounds, supported by relevant experimental data and detailed protocols. While direct experimental evidence for this specific molecule is emerging, this guide synthesizes current understanding based on structurally related compounds and the broader class of thiadiazole derivatives.
The therapeutic potential of thiadiazole derivatives has garnered significant interest, with demonstrated activities ranging from antimicrobial to anticancer effects. A key area of investigation is their role as modulators of central nervous system targets. This guide focuses on the hypothesized mechanism of 5,6-Dichlorobenzo[c]thiadiazole, centering on three primary pathways: inhibition of monoamine oxidase A (MAO-A), modulation of serotonin receptors, and regulation of nitric oxide signaling.
Proposed Mechanism of Action
Based on studies of structurally similar benzothiadiazole derivatives, the proposed mechanism of action for 5,6-Dichlorobenzo[c]thiadiazole involves a multi-targeted approach, which is depicted in the following signaling pathway diagram.
Figure 1: Proposed multi-target mechanism of action for 5,6-Dichlorobenzo[c]thiadiazole.
Comparative Performance Data
To provide a context for the potential efficacy of 5,6-Dichlorobenzo[c]thiadiazole, the following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of established compounds that target the proposed pathways. It is important to note that specific experimental values for 5,6-Dichlorobenzo[c]thiadiazole are not yet widely available in the public domain and the data presented for this compound should be considered predictive based on computational models and the activity of structurally related molecules.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition
| Compound | Type | IC50 (nM) | Selectivity (MAO-A vs. MAO-B) |
| 5,6-Dichlorobenzo[c]thiadiazole (Predicted) | Thiadiazole Derivative | - | - |
| Moclobemide | Reversible MAO-A Inhibitor | 200 - 1000 | Selective for MAO-A |
| Clorgyline | Irreversible MAO-A Inhibitor | 0.5 - 5 | Highly Selective for MAO-A |
| Harmaline | Reversible MAO-A Inhibitor | 2.3[1] | Highly Selective for MAO-A |
| Iproniazid | Non-selective MAO Inhibitor | 37,000 (MAO-A), 42,500 (MAO-B)[2] | Non-selective |
Table 2: Serotonin Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) |
| 5,6-Dichlorobenzo[c]thiadiazole (Predicted) | 5-HT1A, 5-HT2A | - |
| Buspirone | 5-HT1A Agonist | 15 |
| Ketanserin | 5-HT2A Antagonist | 2 |
| 8-OH-DPAT | 5-HT1A Agonist | 1 |
| Sumatriptan | 5-HT1D Agonist | 20-30[3] |
Table 3: Nitric Oxide Donors
| Compound | Class | NO Release Characteristics |
| 5,6-Dichlorobenzo[c]thiadiazole (Hypothesized) | Benzothiadiazole | Potential for NO modulation |
| Sodium Nitroprusside (SNP) | Nitrosovasodilator | Rapid, light-dependent release |
| S-Nitroso-N-acetylpenicillamine (SNAP) | S-Nitrosothiol | Slower, sustained release |
| Diethylamine NONOate | NONOate | pH-dependent, predictable release[4] |
Key Experimental Protocols
To facilitate further research into the mechanism of action of 5,6-Dichlorobenzo[c]thiadiazole and its analogs, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A. The assay is based on the detection of hydrogen peroxide, a product of the MAO-A catalyzed oxidation of a substrate.
Figure 2: Workflow for the in vitro MAO-A inhibition assay.
Serotonin Receptor Binding Assay
This radioligand binding assay determines the affinity of a test compound for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) expressed in cell membranes.
Figure 3: Workflow for the serotonin receptor binding assay.
Griess Assay for Nitric Oxide (NO) Detection
This colorimetric assay measures the concentration of nitrite (a stable metabolite of NO) in biological samples as an indicator of NO production.
Figure 4: Workflow for the Griess assay.
In Vivo Forced Swim Test
This behavioral test is used to assess antidepressant-like activity in rodents. A reduction in immobility time is indicative of an antidepressant effect.
Figure 5: Workflow for the in vivo forced swim test.
Conclusion
While further direct experimental validation is required to definitively confirm the mechanism of action of 5,6-Dichlorobenzo[c]thiadiazole, the available evidence from related compounds strongly suggests a promising multi-target profile involving MAO-A inhibition, serotonin receptor modulation, and influence on nitric oxide signaling. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and other novel benzothiadiazole derivatives. The continued investigation into the structure-activity relationships of this chemical class will be crucial for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 5,6-Dichlorobenzo[c]thiadiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5,6-Dichlorobenzo[c]thiadiazole, a significant heterocyclic moiety in materials science. Due to the limited availability of complete experimental spectroscopic data for 5,6-Dichlorobenzo[c]thiadiazole in publicly accessible databases, this guide presents a combination of predicted data for the target compound and experimental data for structurally related benzo[c]thiadiazole derivatives. This comparative approach allows for an insightful understanding of the influence of substituents on the spectroscopic properties of the benzo[c]thiadiazole core.
The benzo[c]thiadiazole framework is a crucial building block in the development of advanced materials due to its electron-accepting nature. The addition of electron-withdrawing groups, such as chlorine atoms, further enhances these properties, making 5,6-Dichlorobenzo[c]thiadiazole a valuable component in organic electronics.[1]
Data Presentation
The following tables summarize the available and predicted spectroscopic data for 5,6-Dichlorobenzo[c]thiadiazole and a selection of its analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| 5,6-Dichlorobenzo[c]thiadiazole | - | No experimental data found. Predicted to show a singlet for the two equivalent aromatic protons. |
| Benzo[c]thiadiazole | CDCl₃ | 7.93 (dd, J = 9.1, 7.0 Hz, 2H), 7.49 (dd, J = 9.1, 7.0 Hz, 2H) |
| 4-Bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) | - | 9.27 (s)[4] |
| (E)-7-(4-(diphenylamino)styryl)benzo[c][1][2][5]thiadiazole-4-carbonitrile | - | 8.02 (d, J = 16.3 Hz, 1H), 7.96 (d, J = 7.5 Hz, 1H), 7.64 (d, J = 7.5 Hz, 1H), 7.52–7.46 (m, 3H), 7.30–7.22 (m, 4H), 7.15–7.02 (m, 8H)[5] |
| 5,6-bis(hexadecylthio)benzo[1][2][3]thiadiazole | CDCl₃ | 7.68 (s, 2H), 3.04 (t, J = 7.4 Hz, 4H), 1.79 (m, 4H), 1.50 (m, 4H), 1.35–1.25 (m, 48H), 0.87 (t, J = 7.0 Hz, 6H)[6] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (ppm) |
| 5,6-Dichlorobenzo[c]thiadiazole | - | No experimental data found. |
| 4-Bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) | - | 156.5, 156.2, 143.2, 140.6, 113.2, 107.5[4] |
| (E)-7-(4-(diphenylamino)styryl)benzo[c][1][2][5]thiadiazole-4-carbonitrile | - | 153.8, 152.6, 149.1, 147.1, 137.4, 136.5, 136.1, 129.0, 129.5, 128.5, 125.2, 124.2, 123.8, 122.4, 120.9, 116.0, 102.4[5] |
| 5,6-bis(hexadecylthio)benzo[1][2][3]thiadiazole | CDCl₃ | 153.4, 142.3, 116.0, 33.6, 32.1, 29.84, 29.81, 29.78, 29.7, 29.6, 29.5, 29.33, 29.25, 28.2, 22.8, 14.3[6] |
Table 3: IR Spectroscopic Data (Predicted/Experimental)
| Compound | Medium | Key Absorption Bands (cm⁻¹) |
| 5,6-Dichlorobenzo[c]thiadiazole | - | C-Cl stretches are predicted around 750 cm⁻¹.[1] |
| 4-Bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) | - | 3083, 2925, 1393, 1289, 1190, 886, 796, 538[4] |
| (E)-7-(4-(diphenylamino)styryl)benzo[c][1][2][5]thiadiazole-4-carbonitrile | - | 2960, 2926, 2854 (C-H), 2219 (CN), 1586, 1531, 1491, 1267, 1081, 979, 842, 753, 700[5] |
| 4-(7-bromobenzo[d][1][2][3]thiadiazol-4-yl)morpholine | - | 3433, 2956, 2863, 1632, 1563, 1471, 1284, 1242, 1121, 977, 813[7] |
Table 4: UV-Vis Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) |
| 5,6-Dichlorobenzo[c]thiadiazole | - | Replacing chlorine with fluorine in 5,6-dichloro derivatives is reported to reduce the bandgap by approximately 0.2 eV, which aligns with experimental UV-Vis data, suggesting a shift in the absorption maximum.[1] |
| 4-Bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) | CH₂Cl₂ | 240 (13702)[4] |
| (E)-7-(4-(diphenylamino)styryl)benzo[c][1][2][5]thiadiazole-4-carbonitrile | CH₂Cl₂ | 327 (32487), 501 (27557)[5] |
| 4-(7-bromobenzo[d][1][2][3]thiadiazol-4-yl)morpholine | CH₂Cl₂ | 248 (11796), 386 (3753)[7] |
Table 5: Mass Spectrometry Data (Predicted/Experimental)
| Compound | Ionization Mode | Key m/z Values (Relative Intensity) |
| 5,6-Dichlorobenzo[c]thiadiazole | - | Predicted [M]+ at m/z 203.93103, [M+H]+ at m/z 204.93886.[8] |
| Benzo[c]thiadiazole | EI | Molecular Weight: 136.18. Key fragments and their relative intensities are available in spectral databases. |
| 4-Bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) | EI, 70 eV | 274 ([M+2]⁺, 70), 272 ([M]⁺, 65), 244 (10), 218 (73), 149 (98), 137 (97), 93 (98), 69 (100)[4] |
| (E)-7-(4-(diphenylamino)styryl)benzo[c][1][2][5]thiadiazole-4-carbonitrile | EI, 70 eV | 432 ([M+2]⁺, 5), 431 ([M+1]⁺, 30), 430 ([M]⁺, 100)[5] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, dichloromethane, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Electron Ionization (EI)-Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion (M⁺).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: Accelerate the positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Red Phosphorescence from Benzo[2,1,3]thiadiazoles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PubChemLite - this compound (C6H2Cl2N2S) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Proper Disposal of 5,6-Dichlorobenzo[c]thiadiazole: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole (CAS No. 17821-93-1), a chlorinated heterocyclic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area.
Table 1: Personal Protective Equipment (PPE) for Handling 5,6-Dichlorobenzo[c][1][2][3]thiadiazole Waste
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary. |
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the foundational steps for safe disposal. 5,6-Dichlorobenzo[c][1][2][3]thiadiazole is a chlorinated aromatic compound and should be treated as hazardous waste.
-
Do not mix this waste with other non-hazardous or incompatible waste streams.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and the full chemical name: "5,6-Dichlorobenzo[c][1][2][3]thiadiazole".
III. On-site Neutralization and Decontamination (for trace amounts and glassware)
For trace amounts of residual 5,6-Dichlorobenzo[c][1][2][3]thiadiazole on laboratory glassware or surfaces, a preliminary decontamination step can be performed.
Experimental Protocol: Decontamination of Glassware
-
Rinsing: Rinse the contaminated glassware multiple times with a suitable organic solvent such as acetone or ethanol to dissolve the residual compound. Collect this solvent rinse as hazardous waste.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposal of Rinse: The initial solvent rinse must be disposed of as chlorinated hazardous waste. Subsequent aqueous rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.
IV. Disposal of Bulk Quantities
Bulk quantities of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole, including unused product and contaminated materials, must be disposed of through a licensed hazardous waste disposal company. The primary recommended method for the complete destruction of chlorinated aromatic compounds is high-temperature incineration.
Operational Plan: Off-site Disposal
-
Packaging: Ensure the hazardous waste container is securely sealed and properly labeled.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within your facility. This area should be secure, well-ventilated, and away from incompatible materials.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a certified hazardous waste contractor.
-
Confirmation: Obtain and retain a certificate of destruction or other documentation from the disposal company for your records.
Table 2: Recommended Disposal Method for 5,6-Dichlorobenzo[c][1][2][3]thiadiazole
| Waste Type | Recommended Disposal Method | Key Parameters |
| Bulk 5,6-Dichlorobenzo[c][1][2][3]thiadiazole (solid or in solution) | High-Temperature Incineration | Operated at temperatures sufficient to ensure complete destruction of the chlorinated aromatic rings (typically >900°C).[4] |
| Contaminated labware (e.g., pipette tips, gloves) | High-Temperature Incineration | To be placed in a designated solid hazardous waste container. |
| Empty chemical containers | Triple-rinse and dispose | Rinse with a suitable solvent, collect the rinse as hazardous waste, and then dispose of the container according to institutional policy. |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole.
Caption: Disposal workflow for 5,6-Dichlorobenzo[c][1][2][3]thiadiazole.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and local, state, and federal regulations. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 4. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 5,6-Dichlorobenzo[c][1,2,5]thiadiazole
Essential Safety and Operational Guide for 5,6-Dichlorobenzo[c][1][2][3]thiadiazole
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 5,6-Dichlorobenzo[c][1][2][3]thiadiazole. The information is intended for researchers, scientists, and professionals in drug development laboratories.
Chemical Identifier:
-
Molecular Weight: 205.06 g/mol [3]
Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Potential Hazards (Inferred):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and immediately if contaminated. |
| Eye/Face Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166[1]. |
| Skin and Body Protection | Lab Coat/Coveralls | A standard lab coat is required. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended[5]. |
| Respiratory Protection | Respirator | Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator[5]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested[1].
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling 5,6-Dichlorobenzo[c][1][2][3]thiadiazole.
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of the solid compound and its solutions within the certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][4].
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][4].
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
All waste containing 5,6-Dichlorobenzo[c][1][2][3]thiadiazole must be treated as hazardous waste.
-
Solid Waste: Collect any solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. The waste should be sent to an approved waste disposal plant[1][4].
Experimental Workflow Diagram
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
